Biotin-IETD-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H51FN6O11S |
|---|---|
Molecular Weight |
746.8494 |
Purity |
95/98% |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Biotin-IETD-FMK: Mechanism and Application in Extrinsic Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Extrinsic Pathway and the Role of Caspase-8
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, elimination of damaged cells, and proper immune function.[1] It is broadly categorized into two main signaling cascades: the intrinsic and extrinsic pathways.[2] The extrinsic pathway is initiated by external signals, typically ligands from other cells, binding to death receptors on the cell surface.[3][4]
This engagement triggers the formation of a death-inducing signaling complex (DISC), which serves as a platform for the activation of initiator caspases, most notably caspase-8.[5][6][7] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3, which in turn cleave a host of cellular substrates, leading to the systematic dismantling of the cell.[5][8] Given its position at the apex of this signaling cascade, caspase-8 represents a critical control point and a key target for therapeutic intervention and research.[8][9]
Biotin-IETD-FMK: A Precision Tool for Caspase-8 Interrogation
This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.[10] Its design incorporates three key functional components that dictate its mechanism of action and experimental utility:
-
IETD (Ile-Glu-Thr-Asp) Peptide Sequence: This tetrapeptide sequence mimics the natural cleavage site recognized by caspase-8.[10][11] Caspases exhibit substrate specificity, and the IETD sequence provides high-affinity binding to the active site of caspase-8, ensuring the inhibitor's selectivity.[10][12]
-
FMK (Fluoromethyl Ketone) Reactive Group: The FMK group is an electrophilic "warhead" that covalently modifies a critical cysteine residue within the caspase-8 active site.[13][14] This reaction forms a stable thioether linkage, resulting in irreversible inhibition of the enzyme's proteolytic activity.[15][16]
-
Biotin Tag: The biotin moiety serves as a high-affinity purification tag. Biotin forms an exceptionally strong and stable non-covalent interaction with streptavidin or avidin. This property is leveraged in various biochemical assays to isolate and identify biotinylated molecules and their binding partners.[17][18][19]
Mechanism of Action Summary
| Component | Function | Mechanism |
| IETD Peptide | Specificity | Mimics the caspase-8 substrate recognition sequence, directing the inhibitor to the active site.[10] |
| FMK Group | Irreversible Inhibition | Forms a covalent thioether bond with the catalytic cysteine residue of caspase-8.[13][15] |
| Biotin Tag | Affinity Handle | Enables the capture and isolation of the inhibitor-caspase complex using streptavidin-conjugated matrices.[17][19] |
Visualizing the Mechanism of Inhibition
The following diagram illustrates the extrinsic apoptosis pathway and the specific point of intervention by this compound.
Caption: Workflow for the affinity pull-down of active caspase-8 using this compound.
Conclusion: Advancing Apoptosis Research
This compound stands as a powerful and precise tool for the study of extrinsic apoptosis. Its tripartite design allows for the specific, irreversible inhibition of caspase-8 and the subsequent affinity-based isolation of the active enzyme. By understanding the mechanism of action and employing rigorously controlled experimental designs, researchers can leverage this compound to gain deeper insights into the complex regulation of apoptosis, identify novel protein-protein interactions, and validate potential therapeutic targets in the field of drug development.
References
-
Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation. PubMed Central. Available at: [Link]
-
Extrinsic apoptotic pathway: Significance and symbolism. Creative Diagnostics. Available at: [Link]
-
Effects of caspase-8 inhibitor (Z-IETD-fmk) and caspase-10 inhibitor... ResearchGate. Available at: [Link]
-
Caspase-8 in inflammatory diseases: a potential therapeutic target. PubMed Central. Available at: [Link]
-
Biochemistry, Extrinsic Pathway of Apoptosis. NCBI Bookshelf. Available at: [Link]
-
A proximity-dependent biotinylation (BioID) approach flags the p62/sequestosome-1 protein as a caspase-1 substrate. PubMed Central. Available at: [Link]
-
Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Z-IETD-FMK (Caspase-8/FLICE inhibitor). Sanbio. Available at: [Link]
-
Biotinylated peptide: how to perform pull down? ResearchGate. Available at: [Link]
-
Biotinylated peptide pull down assay. Bio-protocol. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Caspase-8 cleaves its substrates from the plasma membrane upon CD95-induced apoptosis. PubMed. Available at: [Link]
-
BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. AACR Journals. Available at: [Link]
-
Intra- and Interdimeric Caspase-8 Self-Cleavage Controls Strength and Timing of CD95-Induced Apoptosis. Science. Available at: [Link]
-
Extrinsic Apoptosis Pathway. Creative Diagnostics. Available at: [Link]
-
Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. PubMed Central. Available at: [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]
-
Protocol to study secretome interactions using extracellular proximity labeling. STAR Protocols. Available at: [Link]
-
Cathepsin D Primes Caspase-8 Activation by Multiple Intra-chain Proteolysis. Journal of Biological Chemistry. Available at: [Link]
-
Role of Extrinsic Apoptotic Signaling Pathway during Definitive Erythropoiesis in Normal Patients and in Patients with β-Thalassemia. MDPI. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones. MDPI Encyclopedia. Available at: [Link]
-
Explore the World of Proteomics with Pull-Down Assay! Bioclone. Available at: [Link]
-
Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. PubMed Central. Available at: [Link]
-
Caspase-8 cleaves its substrates from the plasma membrane upon CD95-induced apoptosis. Cell Death & Differentiation. Available at: [Link]
-
The caspase-8 inhibitor Z-IETD-FMK mitigates fisetin-induced apoptosis... ResearchGate. Available at: [Link]
-
Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. YouTube. Available at: [Link]
-
Extrinsic Pathway of Apoptosis || 4K Animation. YouTube. Available at: [Link]
-
Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. PubMed Central. Available at: [Link]
Sources
- 1. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scbt.com [scbt.com]
- 9. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sanbio.nl [sanbio.nl]
- 11. Intra- and Interdimeric Caspase-8 Self-Cleavage Controls Strength and Timing of CD95-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications | MDPI [mdpi.com]
- 14. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. bioclone.net [bioclone.net]
Technical Guide: Biotin-IETD-FMK in Death Receptor Signaling
[1]
Abstract
This technical guide provides a rigorous examination of Biotin-IETD-FMK , a specialized activity-based probe used to interrogate the extrinsic apoptotic pathway.[1] Unlike generic caspase inhibitors, this compound serves a dual function: it irreversibly inhibits Caspase-8 activity while simultaneously "tagging" the active enzyme complex for downstream isolation.[1] This guide details the molecular mechanism of the probe, validates its specificity, and provides optimized protocols for two distinct applications: flow cytometric detection of active Caspase-8 and affinity-based immunoprecipitation (trapping) of the Death-Inducing Signaling Complex (DISC).
Introduction: The Initiator's Fingerprint
Death receptor signaling (the extrinsic pathway) hinges on the precise, spatially confined activation of Caspase-8 . Upon ligation of death receptors (Fas/CD95, TRAIL-R, TNFR1), the adaptor protein FADD recruits pro-caspase-8 to the membrane, forming the DISC . Here, pro-caspase-8 undergoes proximity-induced dimerization and autocatalytic cleavage.[1]
Measuring total Caspase-8 protein levels (via Western blot) is often insufficient because it fails to distinguish between the zymogen (inactive) and the catalytically active protease.[1] This compound bridges this gap by targeting the catalytic machinery itself.[1]
The Molecule: Anatomy of a Trap
This compound is a trifunctional chemical tool designed for Activity-Based Protein Profiling (ABPP) .[1]
| Component | Function | Mechanism |
| IETD | Specificity | The tetrapeptide sequence Ile-Glu-Thr-Asp mimics the natural substrate cleavage site of Caspase-8 (and Caspase-10).[1] |
| FMK | Warhead | Fluoromethylketone .[2] An electrophilic "trap" that forms an irreversible covalent thioether bond with the active site Cysteine (Cys360 in Caspase-8).[1] |
| Biotin | Handle | A vitamin B7 tag that allows for high-affinity capture using Streptavidin-conjugated fluorophores (detection) or beads (purification).[1] |
Mechanism of Action & Specificity
When this compound enters a cell, it remains inert toward pro-caspases.[1] It only reacts when Caspase-8 undergoes conformational changes to expose its active site.[1]
Diagram 1: The Covalent Capture Mechanism
Caption: this compound selectively targets the active conformation of Caspase-8, forming a permanent bond at the catalytic cysteine.[1]
Specificity Considerations
While "IETD" is optimized for Caspase-8, high concentrations (>10-20 µM) can lead to off-target inhibition of Caspase-10 (which shares substrate specificity) and potentially Caspase-3 (active downstream).[1]
-
Optimal Dosing: 1–5 µM is typically sufficient for specific labeling in cell culture.
-
Control: Always run a parallel sample with Z-VAD-FMK (pan-caspase inhibitor) as a competitor to validate specificity.[1]
Protocol A: Flow Cytometric Detection of Active Caspase-8
This assay provides a "snapshot" of the apoptotic population by labeling cells containing active Caspase-8.
Materials
-
Probe: this compound (Stock: 10 mM in DMSO).
-
Detection: Streptavidin-FITC (or PE/APC).[1]
-
Buffer: PBS + 1% BSA.
Step-by-Step Methodology
-
Induction: Induce apoptosis in suspension cells (e.g., Jurkat) with anti-Fas (50 ng/mL) or TRAIL.[1]
-
Labeling (In Situ):
-
Add This compound directly to the culture media.[1]
-
Final Concentration: 5 µM.
-
Incubation: 1 hour at 37°C, 5% CO2.
-
Note: The probe is cell-permeable; no permeabilization is needed for entry.
-
-
Washing:
-
Centrifuge cells (300 x g, 5 min).
-
Wash 2x with Wash Buffer to remove unbound probe.
-
-
Staining:
-
Resuspend in 100 µL Wash Buffer containing Streptavidin-FITC (1:100 dilution).
-
Incubate 30 min on ice (protected from light).
-
-
Analysis:
Protocol B: The "Trapping" Assay (DISC Isolation)
This is an advanced application.[1] Instead of just detecting if Caspase-8 is active, you use the biotin handle to physically pull down the active Caspase-8 and its binding partners (the DISC components: FADD, Fas, FLIP).
Diagram 2: The "Trapping" Workflow
Caption: Workflow for isolating the active Death-Inducing Signaling Complex (DISC) using this compound as an affinity bait.
Detailed Methodology
-
Treatment: Treat 1x10^7 cells with death ligand (e.g., FasL) + 10 µM this compound for 2 hours.[1]
-
Why 10 µM? Slightly higher concentration ensures saturation of the active site for maximum recovery.
-
-
Lysis:
-
Wash cells 2x with cold PBS.[3]
-
Lyse in Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% Triton X-100, Protease Inhibitor Cocktail.[1]
-
Crucial: Do NOT add DTT or Mercaptoethanol yet (reducing agents can interfere with streptavidin binding if not careful, though biotin-streptavidin is generally robust).[1]
-
-
Clarification: Centrifuge 15,000 x g for 15 min at 4°C. Save the supernatant (lysate).
-
Pull-Down:
-
Add Streptavidin-Agarose or Magnetic Beads (30 µL slurry) to the lysate.[1]
-
Rotate overnight at 4°C.
-
-
Washing (Stringency):
-
Wash beads 3x with Lysis Buffer (High Salt: 500 mM NaCl can be used in one wash to reduce non-specific binding).[1]
-
-
Elution:
-
Add 30 µL 2x SDS-PAGE Sample Buffer (containing Beta-Mercaptoethanol).[1]
-
Boil at 95°C for 5 minutes.
-
-
Western Blot:
Data Interpretation & Troubleshooting
Comparative Analysis of Inhibitors
| Inhibitor | Target | Reversibility | Primary Use |
| This compound | Casp-8 > Casp-10 | Irreversible | Detection, Pull-down, Inhibition |
| Z-IETD-FMK | Casp-8 > Casp-10 | Irreversible | Pure Inhibition (Therapeutic models) |
| Ac-IETD-CHO | Casp-8 | Reversible | Kinetic studies (Michaelis-Menten) |
| Z-VAD-FMK | Pan-Caspase | Irreversible | Total block of apoptosis (Control) |
Troubleshooting Guide
-
Signal too weak (Flow Cytometry): Ensure cells are not in late apoptosis/necrosis.[1] If the membrane is compromised (PI positive), the probe may leak out or non-specifically bind cytoplasmic debris. Gate on PI-negative/low cells.[1]
-
High Background (Pull-down): Increase salt concentration in wash steps (up to 500 mM NaCl) or pre-clear lysate with Sepharose beads before adding Streptavidin beads.[1]
-
No FADD in Pull-down: The DISC is transient.[1] Ensure lysis is performed at the peak of activation (typically 30-60 mins for Fas, 2-4 hours for TRAIL).[1]
References
-
Lentini, G. et al. (2023).[1][4] "Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation."[4] Cell Reports.
-
Abcam. (n.d.). "Caspase-8 (active) FITC Staining Kit (ab65614) Protocol and Data." Abcam Product Datasheet. [1][5]
-
R&D Systems. (n.d.).[1] "Caspase-8 Inhibitor Z-IETD-FMK: Mechanism and Specificity." Biotechne.[6]
-
Sanbio. (n.d.).[1] "Z-IETD-FMK (Caspase-8/FLICE inhibitor) Technical Data." Sanbio. [1]
-
MedChemExpress. (n.d.).[1] "Biotin-VAD-FMK and Caspase Inhibitor Properties." MedChemExpress.
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. Biotin-VDVAD-FMK | Benchchem [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-8 (active) FITC Staining Kit (ab65614) | Abcam [abcam.com]
- 6. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Precision Targeting and Affinity Labeling of Caspase-8 via Biotin-IETD-FMK
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes mechanistic chemistry, experimental protocols, and data interpretation into a cohesive narrative.
Executive Summary
The extrinsic apoptotic pathway is a tightly regulated cascade initiated by death receptor signaling. At the apex of this cascade sits Caspase-8 , an initiator cysteine-aspartic protease. Precise interrogation of Caspase-8 activity—distinct from downstream executioner caspases—is critical for dissecting cell death modalities (apoptosis vs. necroptosis).
Biotin-IETD-FMK represents a dual-function chemical tool: it acts as both a potent, irreversible inhibitor and an affinity-based probe (ABP). This guide details the mechanistic basis of its specificity, optimized protocols for its deployment in live cells, and the "Trap-and-Map" workflow for isolating active Caspase-8 complexes.
Section 1: Mechanistic Foundations
To effectively utilize this compound, one must understand its tripartite structure, designed to address specificity , reactivity , and detectability .
The "Address": IETD Sequence
The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is the recognition motif. Caspases have deep S1 pockets tailored to Aspartate (D). The upstream residues (IET) provide selectivity for Caspase-8 over executioner caspases like Caspase-3 (which prefers DEVD) [1].
-
Selectivity Profile: High affinity for Caspase-8; moderate affinity for Caspase-10 and Granzyme B; low affinity for Caspase-3/7 at stoichiometric concentrations.
The "Warhead": Fluoromethylketone (FMK)
The FMK group is an electrophilic "trap." Unlike reversible aldehyde inhibitors (CHO), FMK forms a stable, covalent thioether bond with the catalytic cysteine residue of the enzyme.
-
Target Residue: Cysteine 360 (in human Caspase-8) within the active site [2].
-
Reaction Kinetics: The reaction is irreversible. Once bound, the enzyme is permanently inactivated, preventing the proteolytic cleavage of downstream targets like BID and Caspase-3.
The "Flag": Biotin
The N-terminal biotin tag transforms the inhibitor into an affinity probe. Because the FMK moiety only reacts with the catalytically competent active site, the biotin tag exclusively labels active Caspase-8 , ignoring the inactive zymogen pool. This allows for the physical isolation of the active Death-Inducing Signaling Complex (DISC).
Visualization: Mechanism of Action
The following diagram illustrates the covalent modification of the Caspase-8 active site.
Figure 1: Kinetic mechanism of this compound. The catalytic Cysteine 360 attacks the methyl carbon of the FMK group, displacing fluoride and forming a permanent bond.
Section 2: Experimental Workflows
Protocol A: In Situ Inhibition (Live Cell)
Objective: To block extrinsic apoptosis and evaluate cell survival or shift to necroptosis.
Reagents:
-
This compound (Stock: 10 mM in DMSO).
-
Apoptosis Inducer (e.g., Fas Ligand, TNF-α, or TRAIL).
Step-by-Step Methodology:
-
Preparation: Thaw this compound and protect from light.
-
Pre-Incubation (Crucial): Treat cells with 20–50 µM this compound for 1 hour prior to induction.
-
Why? FMK inhibitors have slower on-rates than reversible inhibitors. Pre-incubation ensures the inhibitor penetrates the cell membrane and occupies the active sites before the caspase cascade is triggered.
-
-
Induction: Add the apoptotic stimulus (e.g., anti-Fas mAb). Do not wash out the inhibitor.
-
Incubation: Incubate for the desired timepoint (typically 4–24 hours).
-
Analysis: Assess cell viability (Annexin V/PI) or Western Blot for downstream substrates (PARP cleavage should be blocked).
Protocol B: The "Trap and Map" (Affinity Labeling)
Objective: To physically isolate and identify the active Caspase-8 fraction.
Step-by-Step Methodology:
-
Labeling: Treat cells with 10–20 µM this compound during the apoptosis induction window (e.g., add simultaneously with FasL).
-
Lysis: Wash cells 3x with ice-cold PBS to remove free inhibitor. Lyse in ChAPS Lysis Buffer (150 mM NaCl, 10 mM HEPES, 1% ChAPS, Protease Inhibitors).
-
Note: Avoid reducing agents (DTT/BME) in the lysis buffer initially, as they can interfere with streptavidin binding, though the thioether bond itself is stable.
-
-
Pull-Down: Incubate lysate with Streptavidin-Agarose beads (30 µL per sample) for 2 hours at 4°C with rotation.
-
Wash: Centrifuge and wash beads 3x with High Salt Buffer (500 mM NaCl) to remove non-specific binders.
-
Elution: Boil beads in 2x SDS-PAGE Sample Buffer (containing BME) for 5 minutes.
-
Detection: Run on SDS-PAGE and immunoblot for Caspase-8.
-
Result: You will see enriched bands corresponding to the active subunits (p18/p10) rather than the full-length zymogen.
-
Visualization: Experimental Workflow
The following flow chart outlines the "Trap and Map" affinity purification process.
Figure 2: Affinity labeling workflow. This compound covalently binds active Caspase-8 in situ, allowing for selective enrichment via Streptavidin beads.
Section 3: Data Analysis & Interpretation
Quantitative Assessment
When using this compound as an inhibitor, efficacy is measured by the suppression of downstream markers.
| Marker | Expected Result (Inhibited) | Mechanism |
| Bid Cleavage | Intact Full-Length Bid | Casp-8 cleaves Bid to tBid; inhibition prevents this. |
| Caspase-3 | Pro-form (32 kDa) dominates | Casp-8 is required to process Pro-Casp-3. |
| PARP | Intact (116 kDa) | Downstream effector activity is silenced. |
| Cell Morphology | No Blebbing / Intact Nuclei | Apoptosis execution is halted. |
Interpreting Western Blots (Affinity Pull-Down)
In the "Trap and Map" assay (Protocol B), the Western Blot of the eluate will differ from the input lysate.
-
Input (Whole Lysate): Shows predominantly Pro-Caspase-8 (55/53 kDa).
-
Eluate (Streptavidin Bound): Should show enrichment of the p43/p41 intermediates and the p18 active subunit.
-
Critical Insight: If you see full-length Pro-Caspase-8 in the eluate, it suggests the inhibitor bound the zymogen (which has low intrinsic activity) or non-specific sticking to beads. Increase wash stringency (500 mM NaCl) to resolve.
-
Visualization: Signaling Pathway Context
Understanding where Caspase-8 sits is vital for interpreting inhibition data.
Figure 3: Extrinsic Apoptosis Pathway. This compound intercepts Active Caspase-8 at the DISC, preventing the cleavage of Bid and Caspase-3.
Section 4: Troubleshooting & Limitations
Specificity Concerns
While IETD is optimized for Caspase-8, high concentrations (>50 µM) can lead to off-target inhibition of Caspase-10 and Granzyme B [3].
-
Solution: Perform a titration curve (1, 10, 50, 100 µM). The IC50 for Caspase-8 is significantly lower than for Caspase-3. Stay near the minimum effective dose (typically 20 µM).
Necroptosis Shifting
Inhibiting Caspase-8 can sensitize cells to Necroptosis (programmed necrosis) if the RIPK1/RIPK3 pathway is intact [4].
-
Observation: Cells treated with this compound + TNF-α may still die, but with necrotic morphology (swelling, membrane rupture) rather than apoptotic blebbing.
-
Control: Co-treat with Necrostatin-1 (RIPK1 inhibitor) to confirm if the death is necroptotic.
Permeability
The FMK group and the peptide backbone are generally cell-permeable, but the Biotin tag adds bulk and polarity.
-
Optimization: If intracellular labeling is poor, ensure the incubation time is sufficient (at least 1 hour). For strictly in vitro lysate assays, this is not a concern.
References
-
MedChemExpress. Z-IETD-FMK: A selective and cell permeable caspase-8 inhibitor.[1] Retrieved from
-
UniProt Consortium. CASP8 - Caspase-8 - Homo sapiens (Human). Active site annotation Cys360.[2] Retrieved from
-
ResearchGate. Specificity of IETD-FMK for Caspase-8 vs Caspase-3. Retrieved from [3]
-
National Institutes of Health (PMC). Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation. (Discusses IETD-FMK and Necroptosis). Retrieved from
-
Frontiers in Immunology. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis. Retrieved from
Sources
Methodological & Application
Application Note: Biotin-IETD-FMK Staining for Flow Cytometry Analysis
Introduction & Mechanism of Action
The Biological Context: Extrinsic Apoptosis
Caspase-8 is the apical initiator caspase of the extrinsic apoptotic pathway. Unlike the intrinsic (mitochondrial) pathway triggered by cellular stress, the extrinsic pathway is initiated by the ligation of Death Receptors (e.g., Fas/CD95, TNFR1, DR4/5) on the cell surface. This recruitment leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is dimerized and autocatalytically cleaved into its active heterotetrameric form.[1]
Accurate detection of active Caspase-8—as opposed to total pro-caspase-8—is critical for distinguishing between extrinsic pathway initiation and downstream executioner caspase activity.
The Probe: Biotin-IETD-FMK
The this compound reagent is a specific, cell-permeable probe designed to label the active catalytic site of Caspase-8 irreversibly.
-
IETD (Ile-Glu-Thr-Asp): This tetrapeptide sequence is the specific substrate recognition motif for Caspase-8.
-
FMK (Fluoromethyl Ketone): This moiety acts as a "warhead." Upon binding to the enzymatic pocket, it forms a covalent thioether bond with the catalytic cysteine residue, permanently trapping the probe within the active enzyme.
-
Biotin: The biotin tag allows for sensitive, modular detection using Streptavidin-conjugated fluorophores. This offers flexibility in panel design compared to pre-conjugated FLICA reagents (e.g., FAM-IETD-FMK).
Pathway Visualization
The following diagram illustrates the Extrinsic Apoptosis pathway and the specific intervention point of the this compound probe.
Figure 1: Schematic of the Extrinsic Apoptotic pathway showing the specific target of this compound.
Experimental Design & Controls
To ensure scientific integrity, the following controls are mandatory for every experiment.
| Control Type | Description | Purpose |
| Unstained | Cells + No Probe + No Streptavidin | Define autofluorescence baseline. |
| Secondary Only (FMO) | Cells + Streptavidin-Fluorophore (No Probe) | Assess non-specific binding of the Streptavidin conjugate. |
| Negative Control | Healthy, untreated cells | Establish basal Caspase-8 activity levels. |
| Positive Control | Cells treated with FasL or TRAIL | Verify induction of extrinsic apoptosis. |
| Inhibition Control | Pre-block with unlabeled Z-IETD-FMK | Critical Validation: Pre-incubating with unlabeled inhibitor should abolish the this compound signal, proving specificity. |
Detailed Protocol
Reagents & Equipment
-
Probe: this compound (Reconstitute in DMSO to 10 mM stock).
-
Secondary Detection: Streptavidin-PE, Streptavidin-APC, or Streptavidin-FITC (depending on panel).
-
Buffer: PBS + 1% BSA (Apoptosis Wash Buffer).
-
Fixation/Permeabilization: 4% Paraformaldehyde (PFA) and 0.1% Saponin (or commercial Fix/Perm kits).
-
Flow Cytometer: Capable of detecting the chosen fluorophore.
Step-by-Step Methodology
Step 1: Cell Culture and Induction [2][3]
-
Culture cells to a density of
cells/mL. -
Induce apoptosis using an extrinsic trigger (e.g., Anti-Fas mAb clone CH-11 at 100 ng/mL or Recombinant TRAIL) for 4–6 hours.
-
Note: Caspase-8 activation is an early event. Do not incubate too long (e.g., >24h) or cells may disintegrate into secondary necrosis.
-
Step 2: Primary Staining (Live Cell Loading)
-
Aliquot
of cell suspension into flow tubes.[2] -
Add this compound directly to the culture media.
-
Recommended Concentration: 10 µM final (e.g.,
of 10 mM stock).
-
-
Incubate for 1 hour at 37°C in a CO2 incubator.
Step 3: Washing (The "Signal-to-Noise" Step)
-
Add 2 mL of Apoptosis Wash Buffer.
-
Centrifuge at 300 x g for 5 minutes. Aspirate supernatant.
-
Repeat Wash: This step is crucial to remove unbound probe from the cytoplasm. Failure to wash effectively will result in high background.
Step 4: Fixation and Permeabilization Unlike fluorescent FLICA (e.g., FAM-VAD-FMK) which can be read immediately, this compound requires Streptavidin entry.
-
Resuspend cells in
of Fixation Buffer (4% PFA). Incubate 15 mins at Room Temperature (RT). -
Wash once with PBS.
-
Resuspend in Permeabilization Buffer (0.1% Saponin/PBS).
Step 5: Secondary Detection
-
Add Streptavidin-Fluorophore (e.g., SA-PE) at the manufacturer's recommended dilution (usually 1:200 - 1:500).
-
Incubate for 30 minutes at RT in the dark.
-
Wash 2x with Permeabilization Buffer.
Step 6: Analysis
-
Resuspend in
PBS. -
Acquire data on a flow cytometer immediately.
Workflow Diagram
Figure 2: Operational workflow for this compound staining.
Data Analysis & Gating Strategy
Gating Hierarchy
-
FSC vs. SSC: Gate on cells, excluding debris (low FSC/SSC). Note: Apoptotic cells often shrink (lower FSC) and become more granular (higher SSC).
-
FSC-H vs. FSC-A: Doublet discrimination.
-
Histogram (Fluorophore Channel):
-
Create a histogram for the Streptavidin-Fluorophore channel.
-
Overlay the Negative Control (Untreated) and Positive Control (Induced).
-
Caspase-8 Positive: Define the gate based on the intersection where <1% of the Negative Control is included.
-
Interpretation
-
Shift in MFI (Median Fluorescence Intensity): A rightward shift indicates increased Caspase-8 activity.
-
Bimodal Population: In early apoptosis, you may see two distinct peaks (Caspase-8 Negative and Caspase-8 Positive).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Signal in Positive Control | 1. Induction failed.2. Probe degradation.3. Permeabilization failed. | 1. Verify apoptosis with Annexin V.2.[7] Store probe at -20°C, avoid freeze-thaw.3. Ensure Saponin is fresh; Streptavidin cannot enter without it. |
| High Background (Negative Control) | 1. Inadequate washing.2. Non-specific Streptavidin binding.3. Probe concentration too high. | 1. Increase wash steps after Step 2.2. Titrate Streptavidin concentration.3. Titrate probe (try 5 µM vs 10 µM). |
| Signal in "Inhibition Control" | Probe is binding non-specifically. | The "Inhibition Control" (pre-block with unlabeled Z-IETD-FMK) must be clean. If signal persists, the binding is non-specific (not Caspase-8). Reduce probe concentration. |
References
-
National Institutes of Health (NIH). (2023). Caspase-8 inhibition improves the outcome of bacterial infections.[8] PubMed Central. Retrieved October 26, 2023, from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Frontiers | Multiple entanglements of different cell death pathways, in which caspase-8 and BID interact with cardiolipin*, have been identified [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-8 Detection Kit (FITC-IETD-FMK) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sanbio.nl [sanbio.nl]
- 8. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-IETD-FMK in vivo administration protocols for mice
Application Note: In Vivo Administration & Pharmacodynamic Profiling of Caspase-8 using Biotin-IETD-FMK
Executive Summary & Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor specifically designed to target Caspase-8 , the apical initiator caspase of the extrinsic apoptotic pathway. Unlike standard inhibitors (e.g., Z-IETD-FMK), the biotinylated variant serves a dual purpose: it inhibits enzymatic activity and covalently tags the active enzyme, enabling downstream isolation and quantification of the "active" caspase fraction from complex tissue lysates.
This guide details the in vivo administration of this compound for Pharmacodynamic (PD) Profiling —a technique often referred to as in vivo Activity-Based Protein Profiling (ABPP). By administering the probe to living mice, researchers can capture a snapshot of Caspase-8 activity within the physiological context before tissue disruption.
Mechanism of Action
-
Permeation: The O-methylated (OMe) peptide sequence facilitates entry into tissues and cells.
-
Recognition: The IETD sequence mimics the substrate recognition motif of Caspase-8.
-
Covalent Trapping: The fluoromethylketone (FMK ) warhead undergoes a nucleophilic attack by the active site Cysteine (Cys360 in humans/Cys362 in mice), forming a stable thioether bond.
-
Tagging: The Biotin moiety remains attached to the enzyme, allowing for streptavidin-based affinity purification.[1]
Pre-Clinical Considerations & Formulation
Critical Challenge: FMK-peptide inhibitors are highly hydrophobic. The addition of a biotin tag further decreases water solubility compared to Z-IETD-FMK. Proper formulation is the single most critical factor for successful in vivo delivery.
Solubility & Vehicle Selection
Do not dissolve directly in aqueous buffers (PBS/Saline), as this will cause immediate precipitation and embolization risk. Use a co-solvent system.
| Component | Function | Concentration (Final) |
| DMSO | Primary solvent for stock solution.[2] | 10% |
| PEG300 | Co-solvent to maintain solubility in aqueous phase. | 40% |
| Tween-80 | Surfactant to prevent aggregation/micelle formation. | 5% |
| Saline (0.9%) | Aqueous carrier for physiological compatibility. | 45% |
Dosage Guidelines
-
Standard Inhibition Dose: 1–5 mg/kg (Intraperitoneal).
-
ABPP Labeling Dose: 5–10 mg/kg. Higher doses are often required for labeling to ensuring saturation of active sites for detection limits.
-
Route: Intraperitoneal (IP) is preferred for systemic distribution. Intravenous (IV) is risky due to potential precipitation.
Detailed Experimental Protocols
Protocol A: Preparation of Injection Solution (Example: 20g Mouse, 5 mg/kg)
Goal: Prepare 100 µL of working solution containing 100 µg of this compound.
-
Stock Preparation:
-
Dissolve 1 mg of this compound powder in 40 µL of sterile DMSO .
-
Note: This creates a high-concentration stock (25 mg/mL). Store aliquots at -20°C.
-
-
Working Solution Assembly (Per mouse):
-
Step 1: Take 4 µL of DMSO Stock (containing 100 µg compound).
-
Step 2: Add 16 µL of PEG300. Vortex gently. Solution must remain clear.
-
Step 3: Add 2 µL of Tween-80. Vortex.
-
Step 4: Slowly add 18 µL of sterile Saline (0.9% NaCl) while vortexing.
-
Total Volume: 40 µL (High concentration bolus) or scale up Saline to reach 100 µL total volume for easier injection.
-
Quality Check: If the solution turns milky or cloudy, sonicate at 37°C for 5 minutes. If precipitate persists, do not inject.
-
Protocol B: In Vivo Administration & Tissue Harvest
-
Pre-Treatment: Weigh mice to calculate exact dose volume.
-
Injection: Administer the formulated solution via IP injection into the lower right quadrant of the abdomen.
-
Incubation Time:
-
1–4 Hours: Optimal for labeling active Caspase-8 in highly perfused organs (Liver, Kidney, Spleen).
-
>6 Hours: Not recommended due to turnover of the enzyme-inhibitor complex and potential clearance.
-
-
Stimulation (Optional): If studying induced apoptosis (e.g., Fas-ligand or TNF-alpha models), administer the stimulus after the inhibitor has circulated for 30 minutes, or co-administer depending on the kinetics of the model.
-
Perfusion: Euthanize mice. Perform transcardial perfusion with ice-cold PBS to remove blood (which contains endogenous biotinylated proteins that cause background).
-
Harvest: Snap-freeze tissues in liquid nitrogen immediately.
Protocol C: Downstream Detection (Streptavidin Pull-down)
This step validates that the drug hit its target in vivo.
-
Lysis: Homogenize tissue in Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, 10% Glycerol) without protease inhibitors (optional, but critical: do not add reversible cysteine protease inhibitors that might compete, though FMK is irreversible).
-
Incubation: Incubate lysates with Streptavidin-Agarose beads (30 µL per mg protein) for 2 hours at 4°C.
-
Wash: Stringent washing is required to remove non-specific binders.
-
2x Wash with Lysis Buffer.
-
1x Wash with PBS.[3]
-
-
Elution: Boil beads in 2x SDS-PAGE Sample Buffer for 5 minutes.
-
Western Blot: Run the eluate on SDS-PAGE. Probe with Anti-Caspase-8 antibody .
-
Result: You will see a band corresponding to the active (cleaved) Caspase-8 p18/p10 subunits only if the this compound successfully bound the active enzyme in vivo.
-
Visualization of Methodology
Figure 1: Workflow for In Vivo Pharmacodynamic Profiling of Caspase-8. The probe is administered systemically, binds active enzymes, and facilitates specific isolation from tissue lysates.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation upon injection | Inadequate co-solvent ratio. | Ensure PEG300 is at least 30-40%. Warm solution to 37°C before injection. |
| High Background on Blot | Endogenous biotinylated carboxylases. | These appear at ~75kDa and ~120kDa. Caspase-8 active fragments are ~18kDa/10kDa. Ignore high MW bands. |
| No Signal | Low Caspase-8 activation. | The model may not be inducing apoptosis. Use a positive control (e.g., Fas-antibody treated mouse). |
| Toxicity | DMSO intolerance. | Reduce DMSO to 5% and increase PEG300. Ensure slow injection rate. |
References
-
Lentini, G. et al. (2023). "Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation."[4][5] Cell Reports. (Demonstrates Z-IETD-FMK dosing at 6 mg/kg IP).
-
TargetMol. "Z-IETD-FMK Inhibitor Formulation & Handling." TargetMol Application Notes. (Standard vehicle protocols for FMK inhibitors).
-
Edgington, L. E. et al. (2011). "Functional imaging of proteases: recent advances in the design and application of activity-based probes." Current Opinion in Chemical Biology. (Principles of in vivo ABPP).
-
SelleckChem. "In vivo formulation calculator for peptide inhibitors." SelleckChem Protocols.
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Z-IETD-FMK | caspase 8 Inhibitor | granzyme B Inhibitor | TargetMol [targetmol.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Active Caspase-8 Profiling with Biotin-IETD-FMK
Introduction & Mechanistic Basis[1][2][3][4][5]
The Challenge of Detecting "Active" Caspases
Standard methods for detecting apoptosis (e.g., Western blotting for cleavage fragments) identify processed caspases but do not confirm enzymatic activity. A cleaved caspase can be inhibited by endogenous factors (e.g., XIAP) or exist in a non-catalytic state. To rigorously profile the extrinsic apoptotic pathway, researchers must detect the active catalytic site of Caspase-8.
The Solution: Biotin-IETD-FMK
This compound is a cell-permeable, irreversible affinity probe designed to covalently label the active site of Caspase-8 (and related upstream caspases like Caspase-10 or Granzyme B, depending on context).
Mechanism of Action:
-
Recognition: The IETD (Ile-Glu-Thr-Asp) tetrapeptide sequence mimics the specific substrate motif recognized by the catalytic pocket of Caspase-8.
-
Trap: The FMK (Fluoromethylketone) group acts as a "suicide inhibitor." It undergoes a nucleophilic attack by the active site Cysteine (Cys360 in human Caspase-8), forming a stable, irreversible thioether bond.
-
Detection: The Biotin moiety serves as a versatile handle for downstream detection (via Streptavidin-fluorophores) or biochemical isolation (via Streptavidin-agarose pull-down).
Critical Distinction: Unlike antibodies that bind total protein, This compound only labels enzymes that are catalytically competent at the time of exposure.
Pathway Visualization
Figure 1: The Extrinsic Apoptosis Pathway & Probe Interaction
This diagram illustrates the formation of the Death-Inducing Signaling Complex (DISC) and the specific intervention point of the this compound probe.
Caption: this compound intercepts Active Caspase-8 at the DISC, preventing downstream signaling while labeling the enzyme.
Experimental Protocols
Protocol A: In Situ Labeling for Flow Cytometry
Objective: Quantify the population of cells containing active Caspase-8.
Reagents Required:
-
This compound (Stock: 10 mM in DMSO)
-
Apoptosis Inducer (e.g., Anti-Fas antibody, TNFα, or TRAIL)
-
Washing Buffer: PBS + 1% BSA
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS[1]
-
Permeabilization Buffer: PBS + 0.1% Saponin + 1% BSA
-
Detection Reagent: Streptavidin-FITC (or PE/APC)
Step-by-Step Methodology:
-
Cell Culture & Induction:
-
Seed cells (e.g., Jurkat, HeLa) at
cells/mL. -
Treat with apoptosis inducer for the desired time-course (typically 2–6 hours).
-
Control: Include a "DMSO vehicle" control and a "Z-VAD-FMK" (pan-caspase inhibitor) pre-treated control to validate specificity.
-
-
In Situ Labeling (The Critical Step):
-
Do not harvest yet. Add this compound directly to the culture media.
-
Final Concentration: 10–50 µM (Titration recommended; start at 20 µM).
-
Incubation: Incubate for 1 hour at 37°C, 5% CO₂.
-
Note: The probe must cross the membrane and bind the enzyme while the cell is intact and the caspase is active.
-
-
Harvest & Wash:
-
Centrifuge cells (300 x g, 5 min). Discard supernatant.
-
Wash 2x with Washing Buffer to remove unbound probe.
-
Tip: Thorough washing is crucial to reduce background fluorescence.
-
-
Fixation:
-
Permeabilization & Staining:
-
Resuspend in 100 µL Permeabilization Buffer .
-
Add Streptavidin-Fluorophore (e.g., 1 µg/mL final).
-
Incubate 30 min at RT in the dark.
-
-
Analysis:
Protocol B: Affinity Pull-Down (Biochemical Profiling)
Objective: Physically isolate the active Caspase-8 complex to identify cleavage states (p43/p41 vs p18) or interacting partners.
Reagents Required:
-
Lysis Buffer: RIPA or NP-40 buffer + Protease Inhibitor Cocktail (exclude caspase inhibitors!)
-
Streptavidin-Agarose or Magnetic Beads
-
SDS-PAGE Loading Buffer (containing β-mercaptoethanol)
-
Anti-Caspase-8 Antibody (for Western Blot)
Step-by-Step Methodology:
-
Labeling:
-
Perform In Situ Labeling as described in Protocol A (Steps 1–2).
-
Why: Labeling in lysates is prone to artifacts. Labeling in live cells "freezes" the active state.
-
-
Lysis:
-
Wash cells 3x with ice-cold PBS to remove free probe.
-
Lyse cells on ice for 30 min.
-
Centrifuge (14,000 x g, 15 min, 4°C) to clear debris. Collect supernatant.
-
-
Pull-Down:
-
Quantify protein concentration (BCA Assay). Equalize inputs (e.g., 500 µg total protein per sample).
-
Add 30 µL Streptavidin beads (pre-washed).
-
Rotate overnight at 4°C.
-
-
Elution:
-
Wash beads 4x with Lysis Buffer (stringent washing).
-
Add 30 µL 2x SDS-PAGE Loading Buffer.
-
Boil for 5–10 min at 95°C to break the Biotin-Streptavidin interaction and denature proteins.
-
-
Western Blot:
-
Run samples on SDS-PAGE.[3]
-
Transfer to nitrocellulose/PVDF.
-
Probe with Anti-Caspase-8 antibody .
-
Result: You will see bands corresponding to the active subunits (p18, p10) or active intermediates. Pro-caspase-8 (p55) should generally not be pulled down unless it has some basal activity or interacts with the active complex.
-
Workflow Visualization
Figure 2: Experimental Workflow Decision Tree
This diagram guides the user through the selection of the appropriate protocol based on the research question.
Caption: Workflow for quantifying active cells (Flow Cytometry) vs. identifying active subunits (Western Blot).
Data Analysis & Troubleshooting
Specificity & Controls
The IETD sequence is highly preferred by Caspase-8, but high concentrations (>50 µM) may lead to cross-reactivity with Caspase-3 or Granzyme B.
| Issue | Possible Cause | Recommended Solution |
| High Background (Flow) | Inadequate washing of free probe | Increase wash steps (3x) before fixation. Ensure 1% BSA is in wash buffer. |
| No Signal (Positive Control) | Probe degradation or low permeability | Use fresh probe (avoid freeze-thaw). Increase concentration to 50 µM. Verify apoptosis induction with Annexin V. |
| Non-Specific Bands (WB) | Binding to endogenous biotinylated proteins | Pre-clear lysate with Streptavidin beads before labeling (difficult for in situ). Better: Run a "No Probe" control lysate to identify endogenous biotin proteins (e.g., carboxylases). |
| Signal in Negative Control | Basal Caspase-8 activity or auto-activation | Titrate probe down (10 µM). Ensure cells are not stressed by culture conditions (overconfluence). |
Quantitative Comparison
When comparing drug candidates, normalize signal intensity (MFI) to the "Untreated" control.
References
-
Lentini, G., et al. "Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation."[4] Cell Reports, 2023. [Link]
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. med.wmich.edu [med.wmich.edu]
- 3. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-IETD-FMK Precipitation
Welcome to the technical support center for Biotin-IETD-FMK. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable caspase-8 inhibitor in their experiments. As a Senior Application Scientist, I have compiled this resource based on in-depth knowledge of the product's chemical properties and extensive field experience in troubleshooting common issues encountered in cell culture applications. This guide is structured in a user-friendly question-and-answer format to directly address the challenges you may face, with a primary focus on the common problem of precipitation.
Understanding this compound: A Quick Primer
This compound is a potent and irreversible inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Its design incorporates three key features:
-
Biotin: A small vitamin molecule that allows for the detection, purification, or immobilization of the inhibitor and its target through its high-affinity interaction with avidin or streptavidin.[1]
-
IETD (Ile-Glu-Thr-Asp): A tetrapeptide sequence that mimics the cleavage site of caspase-8 substrates, conferring specificity to the inhibitor.[2][3]
-
FMK (Fluoromethylketone): An electrophilic group that forms a covalent bond with the active site cysteine of caspase-8, leading to irreversible inhibition.[4]
The combination of a peptide sequence and a hydrophobic biotin molecule contributes to its limited solubility in aqueous solutions, which is the root cause of the precipitation issues often observed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a precipitate in my cell culture media after adding this compound. What is causing this?
A1: This is the most common issue encountered with this compound and is almost always due to its low aqueous solubility. The inhibitor is designed to be cell-permeable, which necessitates a degree of hydrophobicity. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture media, the inhibitor can crash out of solution, forming a visible precipitate. This is particularly prevalent at higher concentrations and in the presence of certain media components.
Several factors can contribute to this:
-
Improper Stock Solution Preparation: The initial dissolution of the lyophilized powder is critical.
-
High Working Concentration: Exceeding the solubility limit of the inhibitor in your final culture volume.
-
Interactions with Media Components: Particularly proteins found in Fetal Bovine Serum (FBS).
-
Temperature and pH: Fluctuations in these parameters can affect solubility.
The following sections will delve into each of these factors and provide solutions.
Q2: How should I properly prepare my this compound stock solution to avoid precipitation from the start?
A2: Proper preparation of a concentrated stock solution is the most critical step in preventing precipitation.
Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound, like many other FMK-peptide inhibitors, is highly soluble in DMSO.[5]
Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-20 mM. A higher concentration stock allows for a smaller volume to be added to your cell culture media, minimizing the introduction of DMSO and reducing the chances of the inhibitor precipitating upon dilution.
Dissolution Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve your desired stock concentration.
-
Vortex thoroughly to ensure the peptide is completely dissolved. A brief sonication in a water bath can aid in dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q3: My this compound precipitates even when I use a DMSO stock. Could my working concentration be too high?
A3: Yes, this is a likely cause. While highly soluble in DMSO, the aqueous solubility of this compound is significantly lower. The final concentration in your cell culture media must remain below its solubility limit in that specific medium.
Recommended Working Concentrations: The effective working concentration for caspase inhibitors can vary widely depending on the cell type, treatment time, and the specific apoptotic stimulus, typically ranging from 20 µM to 100 µM.[7][8]
Troubleshooting High Working Concentrations:
-
Titration Experiment: Always perform a dose-response experiment to determine the lowest effective concentration for your specific experimental setup. This will not only conserve your reagent but also minimize the risk of precipitation.
-
Step-wise Dilution: When adding the DMSO stock to your media, do not add it as a single large drop. Instead, add the stock solution to a smaller volume of media first, mix gently, and then add this to your final culture volume. This gradual dilution can help keep the inhibitor in solution.
-
Pre-warming Media: Adding the inhibitor to pre-warmed media (37°C) can sometimes improve solubility.
Q4: I notice more precipitation when I use media containing Fetal Bovine Serum (FBS). Why is this?
A4: This is a very common observation and is due to the complex mixture of proteins, lipids, and other molecules in FBS.
Interaction with Serum Proteins: The primary culprit is often Bovine Serum Albumin (BSA), the most abundant protein in FBS. Biotinylated molecules can interact with proteins like albumin, and hydrophobic small molecules can also bind to albumin.[9][10] This interaction can lead to the formation of larger complexes that are less soluble and precipitate out of solution.
Solutions for FBS-Related Precipitation:
-
Reduce FBS Concentration: If your cell line can tolerate it, reducing the percentage of FBS in your culture medium during the treatment with this compound can significantly decrease precipitation.
-
Serum-Free Media for Treatment: A highly effective strategy is to treat your cells with the inhibitor in serum-free media for the duration of the experiment. If this is not feasible due to cell health, you can perform the initial treatment in serum-free media for a short period (e.g., 1-4 hours) and then add back serum-containing media.
-
Use of Serum Replacements or Defined Media: If your experimental system allows, using a serum replacement or a chemically defined medium can eliminate the variability and precipitation issues associated with FBS.
Q5: Could other components of my cell culture media be causing the precipitation?
A5: While FBS is the most common cause, other media components can influence the solubility of this compound.
-
High Salt Concentrations: Some basal media formulations have high salt concentrations which can decrease the solubility of hydrophobic compounds (the "salting-out" effect).
-
pH: The pH of your media should be stable and within the optimal physiological range (typically 7.2-7.4). Significant deviations in pH can alter the charge of the peptide portion of the inhibitor, affecting its solubility. Ensure your media is properly buffered, especially if you are working in a non-humidified incubator where evaporation can concentrate solutes and alter pH.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide to minimize the risk of precipitation.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (with and without FBS)
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the vial of lyophilized this compound to warm to room temperature. b. Centrifuge the vial briefly to collect all the powder at the bottom. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (refer to the manufacturer's datasheet for the exact amount of inhibitor per vial). d. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (Example for a final concentration of 50 µM in 10 mL of media): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed (37°C) cell culture medium (serum-free is recommended for this initial dilution). This creates a 50 µM intermediate solution. c. Gently vortex the intermediate solution. d. Add the 1 mL of the 50 µM intermediate solution to the remaining 9 mL of your cell culture in the flask or plate. e. Gently swirl the culture vessel to ensure even distribution.
Data Presentation
Table 1: Solubility and Concentration Quick Reference
| Parameter | Recommended Value/Solvent | Notes |
| Primary Stock Solvent | Anhydrous DMSO | Ensures complete initial dissolution. |
| Recommended Stock Concentration | 10-20 mM | Minimizes the volume of DMSO added to the culture. |
| Typical Working Concentration Range | 20-100 µM | Cell line and stimulus-dependent. Always titrate. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Higher concentrations can be cytotoxic. |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Mechanism of Action
The following diagram illustrates the mechanism of caspase-8 inhibition by this compound.
Caption: Mechanism of irreversible caspase-8 inhibition.
References
-
PubChem. Biotin. [Link]
- O'Brien, M. (2012). CASPASE 8 inhibits programmed necrosis by processing CYLD.
- Lentini, G., et al. (2023).
- Lawrence, C. P., et al. (2007). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties.
- Park, J. W., et al. (2016). The caspase-8 inhibitor Z-IETD-FMK mitigates fisetin-induced apoptosis in HCT-116 cells. Oncology Reports, 35(4), 2291-2298.
- Di Micco, S., et al. (2018). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 23(11), 2948.
- Dial, C. F., & Gemeinhart, R. A. (2022). Biophysical Characterization of Interactions between Serum Albumin and Block Copolymer Micelles. ACS Biomaterials Science & Engineering, 8(7), 2899-2907.
- Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Protocols, 2009(5), pdb-top55.
-
ResearchGate. Interaction between the peptides and human serum albumin (HSA). [Link]
-
PubChem. Ethyl (10-oxo-10-((5-((5-(2-oxohexahydro-1H-thieno(3,4-d)imidazol-4-yl)pentanoyl)amino)pentyl)amino)decyl)phosphonofluoridate. [Link]
- Schimmer, A. D., et al. (2006). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Molecular Cancer Therapeutics, 5(2), 266-276.
- Dial, C. F., & Gemeinhart, R. A. (2022). Biophysical Characterization of Interactions between Serum Albumin and Block Copolymer Micelles. ACS Biomaterials Science & Engineering, 8(7), 2899-2907.
- Turi, Z., et al. (2022). Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. International Journal of Molecular Sciences, 23(24), 16183.
-
JoVE. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biophysical Characterization of Interactions between Serum Albumin and Block Copolymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Biotin-IETD-FMK at -20°C vs -80°C storage
Topic: Stability, Storage, and Handling Optimization Ticket ID: CASP8-STAB-001 Status: Resolved
Executive Summary: The -20°C vs. -80°C Verdict
As a Senior Application Scientist, I frequently encounter experimental failures traced back to the mishandling of fluoromethyl ketone (FMK) inhibitors. The stability of Biotin-IETD-FMK (a cell-permeable, irreversible Caspase-8 inhibitor) hinges on its physical state.
-
Lyophilized Powder: -20°C is sufficient for long-term storage (1–3 years) if kept desiccated.
-
Solubilized (DMSO): -80°C is mandatory for long-term retention (>3 months). While -20°C is acceptable for short-term use (<1 month), it significantly increases the risk of hydrolysis due to temperature fluctuations and moisture entry during retrieval.
Part 1: Storage & Stability Protocol
The FMK moiety is an electrophilic "warhead" designed to covalently bind the active site cysteine of Caspase-8. This reactivity makes it inherently unstable in the presence of water.
Stability Matrix
| Physical State | Storage Temp | Shelf Life | Critical Handling Requirement |
| Lyophilized Powder | -20°C | 12–36 Months | Store in a sealed container with silica desiccant. |
| Solubilized (DMSO) | -80°C | 6–12 Months | Recommended. Aliquot immediately. Avoid any freeze-thaw. |
| Solubilized (DMSO) | -20°C | < 1 Month | High Risk. Only for working stocks used within weeks. |
| Aqueous Dilution | 4°C / RT | < 4 Hours | Unstable. Prepare immediately before addition to culture. |
Decision Logic: Storage Workflow
The following decision tree outlines the standard operating procedure (SOP) for receiving and storing this compound to maximize potency.
Figure 1: Decision logic for maximizing the shelf-life of this compound based on physical state and usage frequency.
Part 2: Troubleshooting & FAQs
Q1: Why did my inhibitor lose potency after storing it at -20°C in DMSO?
A: The culprit is likely hydrolysis caused by moisture and freeze-thaw cycles. DMSO is hygroscopic (it absorbs water from the air). At -20°C, DMSO freezes.[1][2] Every time you thaw the vial to remove an aliquot, atmospheric water condenses into the cold DMSO. This water attacks the FMK group, converting the reactive fluoromethyl ketone into an inactive alcohol or carboxylic acid derivative [1].
Solution:
-
Reconstitute the powder in anhydrous DMSO (fresh bottle).
-
Immediately create single-use aliquots (e.g., 10 µL).
-
Store these aliquots at -80°C. Never re-freeze an aliquot.
Q2: Can I use Ethanol instead of DMSO?
A: No. While FMK peptides are technically soluble in ethanol, ethanol is more volatile and harder to keep anhydrous than DMSO. Furthermore, high concentrations of ethanol are more cytotoxic to cells than DMSO, potentially confounding your apoptosis data. Stick to high-grade (>99.9%) DMSO [2].[2]
Q3: I see a precipitate when I add the inhibitor to my cell culture media. Is it ruined?
A: Not necessarily, but your effective concentration is compromised. This occurs because this compound is hydrophobic. If you add cold DMSO stock directly to warm media, "shock precipitation" can occur.
Correction Protocol:
-
Dilute the DMSO stock 1:10 in a sterile intermediate buffer (e.g., PBS) immediately before adding to the culture.
-
Vortex rapidly.
-
Add this intermediate mix to the cells dropwise while swirling.
-
Ensure final DMSO concentration is <0.5% to avoid toxicity [3].[2][3]
Part 3: Mechanism of Action & Failure
Understanding why the inhibitor fails is crucial for troubleshooting. The FMK group is an irreversible "suicide inhibitor." It relies on the catalytic cysteine of Caspase-8 to attack it. If water attacks it first (hydrolysis), the molecule becomes inert.
Figure 2: Competition between therapeutic target binding (Caspase-8) and environmental degradation (Hydrolysis).
Part 4: Validation Protocol (Self-Check System)
Before committing precious samples to an experiment, validate your this compound stock if it has been stored for >6 months.
The "Rescue" Assay:
-
Induction: Treat Jurkat or HeLa cells with FasL or TNF-α (100 ng/mL) to induce extrinsic apoptosis (Caspase-8 dependent).
-
Treatment: Concurrently treat one set of wells with your this compound (20 µM).
-
Readout: After 4–6 hours, perform a Caspase-8 fluorometric assay (IETD-AFC substrate).
-
Success Criteria:
-
Control (FasL only): High Fluorescence.
-
Treated (FasL + Inhibitor): Fluorescence should be reduced by >80%.
-
If reduction is <50%: Your inhibitor has degraded.
-
References
-
AdooQ Bioscience. (n.d.). Z-IETD-FMK Storage Guidelines. Retrieved from [Link]
Sources
Minimizing off-target effects of Biotin-IETD-FMK at high doses
Topic: Minimizing Off-Target Effects of Biotin-IETD-FMK at High Doses
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The "High Dose" Paradox
Welcome to the technical support hub for This compound . You are likely here because you are using this probe to affinity-label active Caspase-8 or inhibit extrinsic apoptosis, but your data is showing inconsistencies—unexpected background bands in Western blots, cell survival in the absence of Caspase-8 inhibition, or unexplained toxicity.
The Core Problem: While the IETD peptide sequence confers specificity for Caspase-8 (and Granzyme B), the FMK (fluoromethylketone) warhead is a highly reactive electrophile. At stoichiometric excess (>10-20 µM), the kinetic selectivity of the peptide sequence is overwhelmed by the reactivity of the FMK group. This leads to the alkylation of non-caspase cysteine proteases (specifically Cathepsins B and L ) and non-specific biotinylation of mitochondrial carboxylases.
This guide provides the protocols to distinguish true Caspase-8 signal from off-target noise.
Module 1: Mechanism of Specificity Loss
To troubleshoot effectively, you must understand the hierarchy of reactivity. As the concentration of this compound increases, it saturates its primary target and spills over into secondary and tertiary targets.
The Reactivity Thresholds
| Concentration | Primary Target (Specific) | Secondary Target (Off-Target) | Mechanism of Artifact |
| < 1 µM | Caspase-8 | None | Ideal range. Specific affinity labeling. |
| 1 - 10 µM | Caspase-8, Granzyme B | Caspase-3, -10 | Cross-reactivity within the caspase family. |
| 10 - 50 µM | All Caspases | Cathepsin B, L | FMK alkylates lysosomal cysteine proteases, blocking autophagy/lysosomal flux. |
| > 50 µM | All Cysteine Proteases | Mitochondrial Proteins | Biotin moiety binds endogenous carboxylases; FMK alkylates random thiols. |
Pathway Visualization: The Off-Target Cascade
Figure 1: Concentration-dependent loss of specificity. Note the shift from apoptotic regulation to lysosomal and metabolic interference as dosage increases.
Module 2: Optimization Protocols (Prevention)
Do not default to 50 µM. Use this titration protocol to determine the "Window of Specificity" for your specific cell line.
Protocol A: The "Window of Specificity" Titration
Objective: Find the concentration that inhibits Caspase-8 processing without blocking Cathepsin B activity.
-
Prepare Reagents:
-
This compound Stock (20 mM in DMSO).
-
Cathepsin B Substrate: z-RR-AMC (fluorogenic).
-
Caspase-8 Substrate: Ac-IETD-AFC (fluorogenic).
-
-
Cell Treatment:
-
Treat cells with apoptotic inducer (e.g., FasL or TNF-alpha).
-
Add this compound at log-scale doses: 0.1, 0.5, 1, 5, 10, 50 µM.
-
-
Lysis:
-
Lyse cells in buffer without protease inhibitors (inhibitors will mask the readout).
-
-
Dual-Readout Assay:
-
Aliquot 1: Incubate with Ac-IETD-AFC (Measure Caspase-8 activity).
-
Aliquot 2: Incubate with z-RR-AMC (Measure Cathepsin B activity).
-
-
Analysis:
-
Plot % Inhibition for both enzymes.
-
Optimal Dose: The point where Caspase-8 is >80% inhibited, but Cathepsin B is <10% inhibited.
-
Module 3: Troubleshooting Specific Artifacts
Scenario 1: "I see inhibition of cell death, but no Caspase-8 cleavage in my controls."
Diagnosis: You are likely observing Cathepsin-mediated survival , not Caspase-8 inhibition. Mechanism: At high doses (>20 µM), FMK inhibits Cathepsin B. In some models (e.g., TNF-induced death), Cathepsin B acts upstream or parallel to caspases. Blocking it prevents cell death, leading to a false positive for "Caspase-8 dependence."
Corrective Action:
-
Run a Cathepsin Control: Repeat the experiment using Z-FA-FMK (negative control for caspases, positive inhibitor for Cathepsins).
-
Result Interpretation:
-
If Z-FA-FMK also prevents cell death, your effect is Cathepsin-driven, not Caspase-8 driven.
-
If Z-FA-FMK has no effect, your this compound result is likely specific.
-
Scenario 2: "My Streptavidin pull-down has high background/multiple bands."
Diagnosis: Endogenous biotinylated proteins. Mechanism: Mammalian mitochondria contain biotin-dependent carboxylases (e.g., Pyruvate Carboxylase ~130 kDa, Propionyl-CoA Carboxylase ~75 kDa). These bind Streptavidin with higher affinity than your probe.
Corrective Action:
-
The "Pre-Clear" Step: Before adding this compound, incubate your lysate with Streptavidin-Agarose beads for 1 hour at 4°C. Spin down and discard beads. This removes endogenous biotinylated proteins.
-
Use a Non-Biotinylated Competitor: Pre-incubate samples with unlabeled Z-IETD-FMK (100x excess) for 30 mins before adding this compound.
-
True Signal: The band disappears (competed out).
-
Artifact: The band remains (non-specific binding).
-
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting logic for distinguishing pharmacological artifacts.
Module 4: Validation Standards
To publish data using this compound, you must meet the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standard for biochemical rigor.
The "Silver Standard": Chemical Controls
Always run these parallel arms in your experiment:
-
Arm A: this compound (Experimental).
-
Arm B: Biotin-FA-FMK (Negative Control). This compound has the FMK warhead and Biotin tag but lacks the IETD recognition sequence. It controls for non-specific alkylation and biotin uptake.
-
Arm C: Z-VAD-FMK (Pan-Caspase).[1] Positive control for total caspase inhibition.
The "Gold Standard": Genetic Confirmation
Pharmacology is rarely perfect. Validate key findings with genetics.
-
siRNA/CRISPR: Knock down Caspase-8.
-
Logic: If this compound produces a phenotype (e.g., survival) that is not replicated by Caspase-8 knockdown, the drug effect is off-target.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in live cells for flow cytometry? A: Yes, it is cell-permeable. However, wash steps are critical. Unbound probe trapped in the cytoplasm will cause high background. Wash cells 3x with PBS containing 1% BSA before fixation/permeabilization to allow unbound probe to diffuse out.
Q: Why does my T-cell proliferation stop even at low doses? A: This is a known off-target effect. Z-IETD-FMK inhibits T-cell proliferation and NF-kB activation independently of caspase processing.[2] This occurs even at non-toxic doses.[3] Do not use proliferation as a readout for apoptosis inhibition in T-cells [1].
Q: What is the shelf-life of the reconstituted probe? A: FMK groups are susceptible to hydrolysis. Once dissolved in DMSO, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If the solution turns pink/yellow or precipitates, the FMK warhead is likely degraded and will not bind covalently.
References
-
Lawrence, C. P., et al. (2012). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties.[2] Toxicology and Applied Pharmacology.
-
Schotte, P., et al. (1999).[1] Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters.
-
Rozman-Pungercar, J., et al. (2003). Inhibition of cathepsins B and L by Z-VAD-fmk and Z-FA-fmk. Cell Death & Differentiation.
-
Lentini, G., et al. (2023).[4] Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation.[4] Cell Reports.
Sources
- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Biotin-IETD-FMK Binding to Caspase-8
Introduction
Welcome to the technical support center for troubleshooting issues related to the use of Biotin-IETD-FMK for the detection and inhibition of Caspase-8. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this essential tool in their apoptosis research. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles to empower you to effectively troubleshoot and obtain reliable, reproducible results.
This compound is a potent and irreversible inhibitor of Caspase-8.[1] The tetrapeptide sequence IETD is specifically recognized by Caspase-8, and the fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine in the active site of the enzyme, leading to its irreversible inhibition.[1][2] The biotin tag allows for the detection and affinity pulldown of the active form of Caspase-8. However, like any sophisticated biochemical tool, its application can sometimes be met with challenges. This guide will address the common issue of "this compound not binding to Caspase-8" in a question-and-answer format, providing logical, experience-driven solutions.
Understanding the Core Mechanism: Caspase-8 Activation and Inhibition
Before diving into troubleshooting, it's crucial to have a solid understanding of the biological context. Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway.[3] Its activation is a tightly regulated process that begins with the binding of death ligands to their corresponding receptors on the cell surface.[3][4] This event triggers the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-proteolytic activation.[3][5][6]
This compound can only bind to the active form of Caspase-8. The inhibitor's peptide sequence mimics the natural substrate of Caspase-8, allowing it to fit into the active site. Therefore, a failure in binding often points to a lack of active Caspase-8 in your experimental system.
Signaling Pathway: Extrinsic Apoptosis and Caspase-8 Activation
Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and its inhibition by this compound.
Troubleshooting Guide: FAQs for No Binding of this compound
Here we address the most common questions and provide in-depth solutions when you observe a lack of binding between this compound and Caspase-8.
Question 1: I don't see any signal after my pulldown experiment. Is my this compound faulty?
While reagent quality is always a possibility, it is more often the case that experimental conditions are not optimal for Caspase-8 activation or for the pulldown procedure itself.
Answer: Before suspecting the inhibitor, let's systematically evaluate the key steps in your experiment. The most common culprit is a lack of active Caspase-8 in your cell lysate.
Troubleshooting Steps:
-
Confirm Caspase-8 Activation:
-
Positive Control: The most critical control is to treat your cells with a known inducer of extrinsic apoptosis. Common inducers include TNF-α (in combination with cycloheximide for many cell lines), FasL, or TRAIL. The appropriate concentration and incubation time will be cell-line dependent and should be optimized.
-
Western Blot Analysis: Before performing a pulldown, confirm the activation of Caspase-8 by Western blot. You should see the cleavage of pro-caspase-8 (p55/p53) into its active subunits (p18 and p10). You can also probe for the cleavage of downstream targets like BID into tBID or the activation of Caspase-3.
-
-
Optimize Inhibitor Concentration and Incubation:
-
Concentration: While a common starting concentration for this compound is 10-20 µM for in-cell labeling, this may need optimization.
-
Incubation Time: For in-cell labeling, an incubation time of 30-60 minutes at 37°C prior to cell lysis is a good starting point. For labeling in cell lysates, incubate for 1 hour at 37°C.
-
-
Evaluate Lysis Buffer Composition:
-
Reducing Agents: The active site of caspases contains a critical cysteine residue that must be in a reduced state for activity.[7] Ensure your lysis buffer contains a fresh solution of a reducing agent like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine). DTT is unstable in solution, so it's best to add it fresh to your buffer just before use.[7]
-
Detergents: Use a non-ionic detergent like NP-40 or CHAPS to ensure efficient cell lysis without denaturing the caspases.
-
Question 2: I've confirmed Caspase-8 activation by Western blot, but my pulldown still fails. What could be wrong with my pulldown technique?
Answer: If you are confident that active Caspase-8 is present, the issue likely lies within the affinity purification steps.
Troubleshooting Steps:
-
Streptavidin Bead Preparation and Binding:
-
Bead Capacity: Ensure you are not overloading the streptavidin beads. Check the manufacturer's specifications for the binding capacity of your beads.
-
Washing: Adequately wash the beads with your lysis buffer before adding the lysate to remove any preservatives and to equilibrate the beads.
-
Incubation: Incubate the lysate with the beads for a sufficient amount of time (e.g., 2-4 hours or overnight at 4°C) with gentle rotation to allow for efficient binding.
-
-
Washing Steps:
-
Buffer Composition: The stringency of your wash buffer is critical. Start with a wash buffer similar in composition to your lysis buffer. If you experience high background, you can gradually increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) to reduce non-specific binding.
-
Number of Washes: Perform at least 3-5 washes to effectively remove non-specifically bound proteins.
-
-
Elution:
-
Competitive Elution: While boiling in SDS-PAGE sample buffer is common, it can lead to the co-elution of streptavidin and other non-specifically bound proteins. For cleaner results, consider a competitive elution with a high concentration of free biotin (2-10 mM) in your elution buffer.[8]
-
Denaturing Elution: If using SDS-PAGE sample buffer, ensure it contains a reducing agent like DTT or β-mercaptoethanol and is heated to 95-100°C for 5-10 minutes to effectively denature the proteins and release them from the beads.
-
Experimental Workflow: this compound Pulldown
Caption: A streamlined workflow for a successful this compound pulldown experiment.
Question 3: Could other cellular factors be interfering with the binding?
Answer: Yes, several factors can influence the availability and activity of both the inhibitor and the target enzyme.
Troubleshooting Steps:
-
Endogenous Biotin: High levels of endogenous biotin in your cells or culture medium can compete with this compound for binding to streptavidin beads.[9][10]
-
Solution: If you suspect high endogenous biotin, you can perform a pre-clearing step by incubating your lysate with streptavidin beads before adding your this compound-labeled sample.
-
-
Inhibitor of Apoptosis Proteins (IAPs): Cells express endogenous inhibitors of caspases, such as XIAP, which can regulate Caspase-8 activity.[11]
-
Consideration: The level of IAPs can vary between cell types and under different experimental conditions. While this is part of the natural cellular regulation, be aware that high levels of IAPs may reduce the amount of active Caspase-8 available for binding.
-
-
Off-Target Effects: While IETD is a preferred sequence for Caspase-8, other caspases might also be recognized, albeit with lower affinity.[11]
-
Specificity Control: To confirm the specificity of your pulldown, you can perform a competition experiment by pre-incubating your lysate with an excess of unlabeled IETD-FMK before adding the biotinylated version. A significant reduction in the pulldown signal would indicate specific binding to IETD-recognizing caspases.
-
Quantitative Data Summary: Key Experimental Parameters
| Parameter | Recommended Starting Condition | Troubleshooting Considerations |
| Apoptosis Inducer | Cell-line dependent (e.g., 100 ng/mL FasL) | Titrate concentration and time course. |
| This compound | 10-20 µM (in-cell), 1-5 µM (in-lysate) | Titrate concentration. |
| Incubation Time | 30-60 min (in-cell), 1 hr (in-lysate) at 37°C | Optimize incubation time. |
| Lysis Buffer DTT | 1-5 mM (add fresh) | Ensure DTT is fresh and at an effective concentration. |
| Protein Lysate | 500 µg - 1 mg per pulldown | Ensure sufficient protein input. |
| Streptavidin Beads | Per manufacturer's protocol | Do not overload; pre-clear if high endogenous biotin is suspected. |
| Wash Buffer | Lysis buffer composition; 150 mM NaCl | Increase NaCl to 300-500 mM for higher stringency. |
| Elution | SDS-PAGE sample buffer with DTT, 95°C for 5 min | Consider competitive elution with 2-10 mM free biotin. |
Detailed Protocols
Protocol 1: In-Cell Labeling and Pulldown of Active Caspase-8
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with your chosen apoptosis inducer for the optimized duration. Include an untreated control.
-
Add this compound to the culture medium to a final concentration of 20 µM.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors and freshly added 5 mM DTT.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Equilibrate streptavidin-agarose or magnetic beads by washing three times with lysis buffer.
-
Incubate 500 µg to 1 mg of cell lysate with the equilibrated beads overnight at 4°C with gentle rotation.
-
Pellet the beads and wash them five times with ice-cold wash buffer.
-
After the final wash, aspirate all residual buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes at 95°C.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for Caspase-8.
-
Logical Relationship Diagram: Troubleshooting Flow
Caption: A logical flowchart for troubleshooting the absence of this compound binding to Caspase-8.
Conclusion
Troubleshooting the lack of this compound binding to Caspase-8 requires a systematic and logical approach. By starting with the confirmation of target activation and then critically evaluating each step of the experimental protocol, you can identify and resolve the underlying issues. This guide provides the foundational knowledge and practical steps to ensure the successful application of this powerful tool in your research. Remember that meticulous attention to detail, the use of appropriate controls, and a solid understanding of the caspase activation pathway are the cornerstones of reliable and reproducible results.
References
-
AACR Journals. (n.d.). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway1. Retrieved from [Link]
-
Sanbio. (n.d.). Z-IETD-FMK (Caspase-8/FLICE inhibitor). Retrieved from [Link]
- Lentini, G., et al. (2023).
-
Wikipedia. (2024). Caspase-8. Retrieved from [Link]
-
Creative Biolabs. (2024). What are caspase 8 activators and how do they work?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Retrieved from [Link]
-
YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]
- Pop, C., & Salvesen, G. S. (2009). Functions of Caspase 8: the Identified and the Mysterious. The Journal of biological chemistry, 284(43), 29231–29235.
- Panda, A., et al. (2016). Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes. Bio-protocol, 6(24), e2055.
- Oberst, A., & Green, D. R. (2011). Caspase-8; regulating life and death.
- Chen, Y. J., et al. (2021). Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice. STAR protocols, 2(4), 100989.
- Zempleni, J., & Kuroishi, T. (2024). Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. International journal of molecular sciences, 25(15), 8159.
- Drag, M., & Salvesen, G. S. (2010). Caspase Substrates and Inhibitors. Cold Spring Harbor perspectives in biology, 2(8), a008682.
-
ResearchGate. (n.d.). Pull-down assay with biotin-conjugated compounds. Retrieved from [Link]
-
UniProt. (n.d.). CASP8 - Caspase-8 - Homo sapiens (Human). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
- Peeney, B., et al. (2024). Protocol to study secretome interactions using extracellular proximity labeling. STAR protocols, 5(4), 103812.
-
JoVE. (2022). Biotinylated Cell-penetrating Peptides to Study Protein Interactions. Retrieved from [Link]
-
St. James's Hospital. (n.d.). To: Biochemistry Clinical Diagnostic Service users Subject: Potential Biotin Interference in Immunoassays. Retrieved from [Link]
- Riedl, S. J., & Salvesen, G. S. (2007). Caspase Activation and Inhibition. Cold Spring Harbor perspectives in biology, 2(8), a008682.
- Grimm, D., et al. (2020). AACC Guidance Document on Biotin Interference in Laboratory Tests.
- Panda, A., et al. (2022). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol, 12(4), e4328.
Sources
- 1. sanbio.nl [sanbio.nl]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjames.ie [stjames.ie]
- 10. AACC Guidance Document on Biotin Interference in Laboratory Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspases Inhibitors and Activators [sigmaaldrich.com]
Technical Support Center: Optimizing Biotin-IETD-FMK Removal
Topic: Preventing Post-Lysis Artifacts & High Background in Caspase-8 Affinity Labeling Content Type: Advanced Troubleshooting Guide & FAQs
Core Directive: The "Post-Lysis" Trap
From the Desk of the Senior Application Scientist:
The most common failure mode when using Biotin-IETD-FMK (a cell-permeable, irreversible Caspase-8 inhibitor) is not the labeling step itself—it is the washout .[1]
Because the FMK (fluoromethylketone) moiety is hydrophobic and cell-permeable, it "sticks" to cell membranes and plasticware. If you lyse cells while free, unbound probe is still present in the buffer or loosely associated with the membrane, you trigger Artificial Post-Lysis Labeling .
The Mechanism of Failure:
-
In Vivo: You want the probe to bind only Caspase-8 activated within the living cell.
-
The Error: Residual free probe enters the lysate.
-
The Artifact: Once membranes are dissolved, the free probe encounters inactive pro-caspases or caspases released from organelles. It binds them instantly in the tube, creating a false-positive signal that mimics high biological activity.[1]
The Solution: A rigorous, multi-step washout protocol is non-negotiable before the lysis buffer touches the cells.
Optimized Protocol: The "High-Fidelity" Wash
Do not rely on a single media change.[1] Use this protocol to ensure stoichiometric removal of free probe.
Reagents
-
Wash Buffer A: 1X PBS (Phosphate Buffered Saline), pH 7.4.[1]
-
Wash Buffer B (Scavenger Wash): 1X PBS + 0.5% BSA (Bovine Serum Albumin).[1] The albumin acts as a "sponge" to sequester hydrophobic FMK molecules.
-
Lysis Buffer: Standard lysis buffer (e.g., RIPA or CHAPS) containing protease inhibitors.[1][2]
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1 | Harvest | Centrifuge cells at 300–400 x g for 5 min. Do not exceed 500 x g; apoptotic cells are fragile and will burst, releasing enzymes prematurely.[1] |
| 2 | Aspirate | Remove supernatant carefully.[1] Leave ~20 µL to avoid disturbing the pellet. |
| 3 | Scavenger Wash | Resuspend gently in Wash Buffer B (PBS + BSA) .[1] Incubate for 5 minutes at RT. |
| 4 | Spin & Repeat | Centrifuge (400 x g). Aspirate. |
| 5 | Final Rinse | Resuspend in Wash Buffer A (PBS only) to remove residual BSA. Centrifuge. |
| 6 | Lysis | Add Lysis Buffer immediately to the pellet. |
Visualizing the Workflow & Artifacts
The following diagram illustrates the difference between a "True Biological Signal" and the "Post-Lysis Artifact" caused by insufficient washing.
Figure 1: Logical flow distinguishing true Caspase-8 capture from artifactual post-lysis labeling. Path B (Red) represents the contamination risk addressed by this guide.
Troubleshooting Center (FAQs)
Topic: High Background & Non-Specific Binding
Q: I see a strong background signal in my Streptavidin-HRP blot, even in negative controls. Is the probe binding non-specifically? A: This is likely due to one of two issues:
-
Endogenous Biotin: Mammalian cells (especially liver and kidney lines) contain endogenous biotinylated carboxylases (typically ~72 kDa, 75 kDa, and 130 kDa).[1]
-
Diagnosis: Run a lysate sample without any this compound probe.[1] If bands appear, it is endogenous biotin.[1][3]
-
Fix: Use a commercially available "Endogenous Biotin Blocking Kit" on your membrane before the Streptavidin step, or switch to an anti-Caspase-8 antibody for detection instead of Streptavidin.
-
-
Probe Saturation: You may be using too high a concentration of this compound.[1]
Q: My "beads-only" control (no lysate) shows signal. Why? A: This indicates the this compound is sticking to the plastic tube or the Sepharose/Magnetic beads directly.
-
Fix: Pre-block your Streptavidin beads with 3% BSA for 30 minutes before adding the lysate. Ensure you use "Low-Retention" microcentrifuge tubes.
Topic: Signal Loss & Sensitivity
Q: I induced apoptosis, but I see very little Biotin-Caspase-8 signal. Did the wash remove the probe? A: No. The FMK group forms an irreversible covalent thioether bond with the active site cysteine of Caspase-8. You cannot "wash off" bound probe.[1]
-
Likely Cause: You lost the apoptotic cells during the wash steps. Apoptotic cells detach (anoikis) and become buoyant or fragile.[1]
-
Fix:
Topic: Protocol Customization
Q: Can I use media (RPMI/DMEM) to wash the cells instead of PBS? A: Do not do this. Serum proteins in media (FBS) can bind the biotin tag or the hydrophobic FMK group, interfering with the washout efficiency. Furthermore, keeping cells in metabolic media during washing can alter the signaling state. Use ice-cold PBS to "freeze" the metabolic state and wash cleanly.[1]
References & Authority
-
Martinez, J. et al. (2004).[1] Identification of active caspases using affinity-based probes.[1][4][5] This seminal work establishes the specificity of FMK probes and the necessity of distinguishing active enzyme capture from background.
-
[1]
-
-
Bio-Rad Technical Support. Caspase Substrates and Inhibitors: Best Practices. Details the chemical mechanism of FMK binding and the importance of removing unreacted esters.
-
[1]
-
-
Abcam Scientific Support. Biotin-VAD-FMK and IETD-FMK Protocols. Provides standard concentrations and storage data for FMK-linked probes.
-
[1]
-
-
Bedner, E. et al. (2000).[1] Fluorochrome-labeled inhibitors of caspases (FLICA): convenient in vitro and in vivo markers of apoptotic cells.[1][6] Discusses the cell permeability and retention issues of FMK-based probes.
-
[1]
-
Sources
- 1. Biotin-VAD-FMK, pan-caspase inhibitor (ab142032) | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Biotin-IETD-FMK Labeling Efficiency
Introduction: The Biotin-IETD-FMK System
This compound is not merely an inhibitor; it is an Activity-Based Probe (ABP) . Unlike antibody detection, which identifies total protein (zymogen + active + inactive), this probe exclusively labels the catalytically active fraction of Caspase-8.
Mechanism of Action: The IETD sequence provides recognition specificity for the Caspase-8 active site. The FMK (fluoromethylketone) group acts as a "warhead," forming an irreversible covalent thioether bond with the catalytic cysteine residue. The Biotin tag allows for high-sensitivity detection via Streptavidin.
Visualizing the Labeling Mechanism
Figure 1: Mechanism of covalent labeling. The FMK group targets the active site cysteine, creating a permanent bond that withstands denaturation.
Part 1: The "Gold Standard" Validation Protocol
Question: How do I prove that the band I see on my blot is actually active Caspase-8 and not a non-specific background protein?
Answer: You must perform a Competition Assay (also known as "Pre-blocking"). This is the only way to validate specificity in an ABPP experiment.
The Competition Assay Workflow
This experiment requires two samples processed in parallel.
| Step | Sample A: The Labeling Test | Sample B: The Competition Control |
| 1. Pre-Treatment | Add Vehicle (DMSO) only. Incubate 30 min. | Add Unlabeled Z-IETD-FMK (10x concentration of the biotin probe). Incubate 30 min. |
| 2. Labeling | Add This compound (e.g., 10 µM). Incubate 1-2 hours. | Add This compound (same concentration). Incubate 1-2 hours. |
| 3. Lysis & Blot | Lyse cells, run SDS-PAGE, blot with Streptavidin-HRP. | Lyse cells, run SDS-PAGE, blot with Streptavidin-HRP. |
| Expected Result | Strong Band at ~18kDa (active subunit) or ~43kDa (intermediate). | No Band / Faint Band . The active sites were already blocked by the unlabeled inhibitor. |
Scientific Rationale: Since the FMK reaction is irreversible, pre-occupying the active site with "cold" (unlabeled) inhibitor prevents the biotinylated probe from binding. If the band remains in Sample B, it is non-specific background (likely endogenous biotinylated carboxylases).
Part 2: Troubleshooting & FAQs
Issue 1: "I see no signal on my Western Blot."
Diagnosis: The covalent bond is stable, but the detection system is sensitive to buffer conditions.
Troubleshooting Matrix:
| Variable | Potential Cause | Solution |
| Lysis Buffer | Reducing agents (DTT/β-ME) added during labeling. | CRITICAL: Do not add reducing agents during the labeling step. They can quench the FMK warhead. Only add them after lysis in the SDS loading buffer. |
| Blocking Buffer | Milk was used for blocking.[1][2][3] | STOP immediately. Milk contains high levels of endogenous biotin. Use 3-5% BSA or a specific non-biotin blocking agent. |
| Target Abundance | Caspase-8 is not activated. | Ensure you have induced apoptosis (e.g., FasL, TRAIL, or TNFα + CHX). The probe cannot label the inactive zymogen effectively. |
Issue 2: "I have high background / too many bands."
Diagnosis: Biotin is a naturally occurring cofactor in mitochondrial carboxylases.
Common Contaminants Table:
| Approx MW | Identity | Why is it there? |
| ~130 kDa | Pyruvate Carboxylase (PC) | Endogenous mitochondrial protein. |
| ~75 kDa | Propionyl-CoA Carboxylase (PCCA) | Endogenous mitochondrial protein. |
| ~70 kDa | Methylcrotonyl-CoA Carboxylase (MCCC1) | Endogenous mitochondrial protein. |
Solution:
-
Nuclear/Cytosolic Fractionation: Caspase-8 is largely cytosolic/DISC-associated. Removing mitochondria reduces carboxylase background.
-
Streptavidin vs. NeutrAvidin: Try NeutrAvidin-HRP, which has a lower isoelectric point and often reduces non-specific binding compared to Streptavidin.
Issue 3: "Can I use this for Pull-Down (Enrichment)?"
Answer: Yes, this is the primary strength of this compound.
Protocol Optimization for Pull-Down:
-
Lysis: Use a mild buffer (e.g., 1% NP-40 or Triton X-100). Avoid harsh denaturants (Urea/SDS) initially, as they may interfere with the Streptavidin-Biotin interaction if not diluted.
-
Beads: Use Streptavidin-Magnetic beads rather than Agarose. Magnetic beads generally have lower background and better washing efficiency.
-
Elution: Boiling in 2x SDS-PAGE buffer containing biotin is the most effective way to elute the complex for Western blotting. Note: The biotin-streptavidin bond is strong; simple pH shifts often fail to elute.
Part 3: Experimental Decision Tree
Use this workflow to determine the validity of your labeling efficiency.
Figure 2: Troubleshooting decision tree for validating probe specificity.
References
-
Activity-Based Protein Profiling (ABPP) Methodology: Speers, A. E., & Cravatt, B. F. (2004).[4][5][6] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.
-
Caspase-8 Specificity and Labeling: Hughes, M. A., et al. (2009). Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Drive Cell Fate. Molecular Cell. (Note: Demonstrates the use of IETD probes in defining Caspase-8 activation complexes).
-
Biotinylation Validation & Background: Rybak, J. N., et al. (2004). The extra-domain A of fibronectin is a vascular marker of solid tumors and metastases. Cancer Research. (Note: Discusses validation of biotinylated targeting agents and control of endogenous biotin background).
-
Troubleshooting Western Blots with Biotin: Thermo Fisher Scientific. Western Blot Troubleshooting Guide: High Background.
Sources
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biotin-IETD-FMK Affinity Labeling vs. Caspase-8 Immunoprecipitation
Executive Summary
In the study of extrinsic apoptosis and the Death Inducing Signaling Complex (DISC), distinguishing between total protein presence and catalytic activity is critical.
-
Use Biotin-IETD-FMK Pull-down when you need to specifically isolate and identify the catalytically active fraction of Caspase-8 or "trap" transient active complexes that might otherwise self-process and dissociate.
-
Use Caspase-8 Antibody Immunoprecipitation (IP) when you need to analyze the stoichiometry of the DISC, assess the ratio of Pro-Caspase-8 to cleaved fragments (p43/p18), or study the recruitment of regulatory proteins like c-FLIP.
Part 1: Scientific Foundation & Mechanism
The Biological Context: DISC Assembly
Upon Fas (CD95) or TRAIL receptor ligation, the DISC forms, recruiting FADD and Pro-Caspase-8. Pro-Caspase-8 dimerizes and undergoes autocatalytic cleavage.
-
This compound (Affinity Labeling): This is a synthetic peptide mimic.
-
IETD: The recognition sequence (Ile-Glu-Thr-Asp) specific for Caspase-8.
-
FMK: Fluoromethylketone group. It acts as a "suicide inhibitor," forming an irreversible covalent bond with the catalytic cysteine residue of active Caspase-8.
-
Biotin: The handle for streptavidin retrieval.
-
Key Insight: It only binds if the catalytic pocket is open (active). It "freezes" the enzyme-substrate complex.
-
-
Antibody IP:
-
Binds to surface epitopes (e.g., the p18 subunit or the CASP8 pro-domain).
-
Captures the entire population: Zymogens (inactive), intermediate cleavage products, and active heterotetramers.
-
Mechanistic Pathway Diagram
Caption: Mechanism of Action. This compound selectively traps the active species, while Antibody IP captures the total protein pool.
Part 2: Comparative Analysis
Performance Matrix
| Feature | This compound Pull-down | Caspase-8 Antibody IP |
| Primary Target | Active Caspase-8 only. | Total Caspase-8 (Pro, p43, p18). |
| Binding Type | Covalent (Irreversible). | Non-covalent (Reversible). |
| Timing of Addition | Can be added to living cells or during lysis. | Added post-lysis . |
| Complex Stability | High (Covalent bond stabilizes the dimer). | Moderate (Depends on lysis buffer stringency). |
| DISC Analysis | Excellent for identifying active DISC components. | Gold standard for identifying all recruited components (e.g., c-FLIP). |
| Specificity Risk | Cross-reactivity with Caspase-10 or -3 at high concentrations. | Cross-reactivity with heavy/light chains in Western Blot. |
| Downstream Effect | Blocks apoptosis (inhibitor).[1][2] | No inhibition (unless neutralizing Ab used). |
Deep Dive: The "Trapping" Advantage
One of the most powerful applications of this compound is active site trapping . Caspase-8 activation at the DISC is transient; the enzyme processes itself and releases into the cytosol. By adding this compound, you covalently bind the enzyme the moment it becomes active. This prevents autoproteolysis, effectively "stacking" the active enzyme at the DISC for easier detection.
Part 3: Experimental Protocols
Protocol A: this compound Pull-down (Active Site Labeling)
Objective: To isolate the fraction of Caspase-8 that is catalytically competent.
Reagents:
-
This compound (Stock: 10 mM in DMSO).
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% Triton X-100 (or 1% CHAPS for DISC preservation).
-
Streptavidin-Agarose or Magnetic Beads.
Workflow:
-
Labeling (In Vivo): Treat cells (e.g., 1x10^7 Jurkat cells) with the apoptotic stimulus (e.g., Anti-Fas).
-
Critical Step: Add 10-20 µM this compound directly to the culture media 30 minutes prior to or simultaneous with the stimulus. This allows the inhibitor to penetrate and trap caspases as they activate.
-
-
Lysis: Wash cells 2x with ice-cold PBS. Lyse in 1 mL Lysis Buffer for 20 min on ice.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Save the supernatant.
-
Pull-down: Add 30-50 µL of Streptavidin beads to the lysate. Incubate for 2–4 hours at 4°C with rotation.
-
Note: Unlike IP, overnight incubation is rarely necessary due to the high affinity of the Biotin-Streptavidin bond.
-
-
Wash: Wash beads 4x with Lysis Buffer (high stringency washes are possible due to covalent binding).
-
Elution: Boil beads in 2x SDS-PAGE Sample Buffer for 5 min.
-
Analysis: Western Blot. Probe for Caspase-8.[1][2][3][4][5][6][7][8][9][10][11] You will predominantly see the p43/p41 intermediate or the p18 subunit if processing occurred before trapping.
Protocol B: Caspase-8 Immunoprecipitation (DISC Analysis)
Objective: To analyze the composition of the DISC and recruitment of Pro-Caspase-8.
Reagents:
-
Anti-Caspase-8 Antibody (or Anti-CD95/Fas for DISC IP).
-
Protein A/G Beads.
-
Strict Lysis Buffer: 30 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% CHAPS (Crucial: Triton X-100 can disrupt the weak interactions in the DISC; CHAPS is preferred).
Workflow:
-
Stimulation: Treat cells with Ligand/Antibody.[5] Do not add inhibitors unless testing inhibition.
-
Lysis: Lyse cells in CHAPS Lysis Buffer for 20-30 min on ice.
-
Pre-clearing (Self-Validating Step): Incubate lysate with Protein A/G beads without antibody for 1 hour. Remove beads. This eliminates non-specific bead binders.
-
IP: Add primary antibody (1-2 µg per mg lysate) to the pre-cleared lysate. Incubate Overnight at 4°C.
-
Capture: Add Protein A/G beads for 1-2 hours.
-
Wash: Wash 3x with Lysis Buffer. Gentle washes are critical to maintain non-covalent protein interactions.
-
Elution & Blot: Boil in SDS Buffer.
-
Data Interpretation: You will see a ladder: p55/p53 (Pro-Caspase), p43/p41 (First cleavage), and p18 (Active subunit).
-
Workflow Comparison Diagram
Caption: Workflow Divergence. Path A traps activity in living cells; Path B captures complexes post-lysis.
Part 4: Data Interpretation & Troubleshooting
Reading the Western Blot
-
This compound Lane:
-
Clean Background: Because the interaction is covalent and washes can be stringent, background is usually low.
-
Band Shift: The binding of the inhibitor adds a small molecular weight (~1-2 kDa) to the Caspase subunit, though often indistinguishable on standard gels.
-
Missing Bands: You will not see full-length Pro-Caspase-8 (p55) unless it has a very open conformation (rare). You typically see the p43/p41 intermediate or p18.
-
-
Antibody IP Lane:
-
IgG Interference: You will see heavy chain (50 kDa) and light chain (25 kDa) bands from the IP antibody.
-
Solution: Use a conformation-specific secondary antibody (e.g., Mouse Anti-Rabbit IgG, Light Chain Specific) or crosslink the primary antibody to the beads.
-
-
Co-IP Partners: In a DISC IP, probing for FADD (28 kDa) or c-FLIP (55 kDa) confirms the complex integrity.
-
Troubleshooting Guide
-
Low Yield in Biotin-IETD Pull-down:
-
Cause: Caspase-8 wasn't active.
-
Fix: Confirm apoptosis induction (Annexin V or PARP cleavage). Ensure inhibitor was added during the activation window.
-
-
High Background in IP:
-
Cause: Non-specific binding to beads.
-
Fix: Increase the duration of the pre-clearing step. Use a more specific lysis buffer (CHAPS).
-
-
Cross-Reactivity (IETD):
-
Issue: IETD also binds Caspase-10 (AEVD) and Caspase-3 (DEVD) at high concentrations (>50 µM).
-
Control: Perform a Western blot on the pull-down eluate using anti-Caspase-3 antibodies to check for cross-capture.
-
References
-
Scaffidi, C., et al. (1998). "Two distinct pathways of Fas-induced apoptosis."[12] The EMBO Journal. [Link]
-
Medema, J. P., et al. (1997). "FLICE is activated by association with the CD95 death-inducing signaling complex (DISC)." The EMBO Journal. [Link]
-
Hughes, M. A., et al. (2009). "Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Form the CD95 Death-Inducing Signaling Complex." Molecular Cell. [Link]
-
Tu, S., et al. (2006). "In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis." Nature Cell Biology. [Link]
-
Boatright, K. M., & Salvesen, G. S. (2003). "Mechanisms of caspase activation." Current Opinion in Cell Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial differences in active caspase-8 defines its role in T cell activation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Biotin-IETD-FMK vs. Colorimetric Caspase-8 Assays
Executive Summary: The "Trap" vs. The "Turnover"
In the investigation of the extrinsic apoptotic pathway, distinguishing between the presence of an enzyme and its catalytic output is critical. This guide compares two distinct methodologies for assessing Caspase-8 (FLICE) activity:
-
Biotin-IETD-FMK (Affinity Labeling): A "suicide substrate" approach. It irreversibly binds and traps the active enzyme, allowing for physical isolation, subcellular localization, and stoichiometric quantification. Best for: Mechanistic studies, identifying active cleavage fragments (p43/p18), and determining subcellular localization (DISC complex).
-
Colorimetric IETD-pNA (Kinetic Assay): A catalytic turnover approach. It measures the rate at which the enzyme cleaves a chromophore. Best for: High-throughput screening (HTS), IC50 determination, and bulk population kinetics.
The Verdict: Use IETD-pNA when you need to know how much apoptotic signaling is occurring across a cell population. Use This compound when you need to prove specifically which Caspase-8 isoform is active or to physically isolate the Death-Inducing Signaling Complex (DISC).
Mechanistic Divergence
To choose the right tool, one must understand the molecular intervention point of each method.
Pathway Intervention Diagram
The following diagram illustrates where each reagent interacts with the Caspase-8 signaling cascade.
Caption: Figure 1. Mechanism of Action. This compound covalently traps the active enzyme, halting signaling. IETD-pNA acts as a substrate, allowing the enzyme to recycle and amplify the signal.
Critical Analysis: Performance Comparison
| Feature | This compound (Affinity Labeling) | Colorimetric Assay (IETD-pNA) |
| Primary Readout | Physical Enzyme Mass (Western Blot/Microscopy) | Enzymatic Activity Rate (OD @ 405nm) |
| Stoichiometry | 1:1 (One inhibitor molecule per active site) | 1:Many (Catalytic amplification) |
| Sensitivity | Moderate (Dependent on Antibody/Streptavidin) | High (Due to turnover amplification) |
| Throughput | Low (6-12 samples/gel) | High (96/384-well plates) |
| Spatial Resolution | High (Can visualize DISC at membrane) | None (Bulk lysate) |
| Effect on Cell | Stops Apoptosis (Irreversible inhibitor) | Measures Apoptosis (Post-lysis) |
| Cost Per Data Point | $ (Bulk chemical substrates) | |
| Key Limitation | Does not measure rate of activity; only presence. | Background noise from non-specific proteases. |
Expert Insight: The Specificity Paradox
While "IETD" is the preferred sequence for Caspase-8, specificity is concentration-dependent .
-
In pNA assays: High concentrations of Granzyme B or Caspase-10 can cleave IETD-pNA, leading to false positives.
-
In FMK labeling: If used at >10 µM, this compound may bind Caspase-3. However, because you visualize the molecular weight on a Western Blot, you can distinguish Caspase-8 (p43/p18) from Caspase-3 (p17) bands, making the FMK method more specific in practice despite similar chemical affinity.
Validated Experimental Protocols
Protocol A: Active Caspase-8 Affinity Labeling (this compound)
Purpose: To physically identify the active Caspase-8 fragments in response to a death receptor stimulus.
Reagents:
-
This compound (Stock: 10 mM in DMSO).
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 10% Glycerol. (Avoid DTT/Mercaptoethanol here as they can interfere with biotin-streptavidin binding if not washed carefully).
-
Streptavidin-Agarose or Magnetic Beads.
Workflow:
-
Culture & Treat: Seed cells (e.g., Jurkat) at
cells/mL. Induce apoptosis (e.g., Fas Ligand or TRAIL). -
In Vivo Labeling: 1 hour prior to harvesting, add This compound directly to the culture media (Final conc: 10 µM).
-
Lysis: Wash cells 2x with cold PBS. Lyse on ice for 30 min. Centrifuge at 15,000 x g for 15 min.
-
Pull-Down: Incubate 500 µg of protein lysate with 30 µL Streptavidin beads for 2 hours at 4°C.
-
Wash: Wash beads 3x with Lysis Buffer (high stringency) to remove non-specific binders.
-
Elution & Blot: Boil beads in 2x SDS-PAGE loading buffer. Run on 12% SDS-PAGE.
-
Detection: Transfer to nitrocellulose. Probe with Anti-Caspase-8 antibody .
-
Result: You will see specific bands at p43/p41 (intermediate) and p18 (active subunit) enriched on the beads.
-
Protocol B: Kinetic Colorimetric Assay (IETD-pNA)
Purpose: To quantify the magnitude of apoptotic induction across a dose-response curve.
Reagents:
-
Ac-IETD-pNA (4 mM Stock).
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.
-
Critical Additive: 10 mM DTT (Freshly added).
Workflow:
-
Induction: Treat cells with drug candidate for desired time.[1]
-
Lysis: Resuspend
cells in 50 µL chilled Lysis Buffer. Incubate on ice 10 min. -
Clarification: Centrifuge 10,000 x g, 1 min. Transfer supernatant to fresh tube.
-
Protein Quant: Normalize protein concentration (aim for 50-200 µg per well).
-
Assay Setup (96-well flat bottom):
-
Sample: 50 µL Lysate + 50 µL 2x Reaction Buffer (with DTT).
-
Substrate: Add 5 µL of 4 mM IETD-pNA (Final conc: 200 µM).
-
-
Measurement: Incubate at 37°C. Read OD at 400 or 405 nm every 15 minutes for 2 hours.
-
Calculation: Calculate
from the linear portion of the curve.
Decision Logic: Which Assay to Choose?
Use the following logic flow to determine the appropriate assay for your experimental stage.
Caption: Figure 2. Experimental Workflow Decision Tree. Select the method based on whether the data requirement is qualitative/mechanistic (FMK) or quantitative/kinetic (pNA).
Troubleshooting & Senior Scientist Tips
The "DTT Trap" (Colorimetric Assay)
-
Issue: Low activity in positive controls.
-
Cause: Caspase active sites rely on a Cysteine residue.[3][4] Oxidation inactivates them.
-
Fix: DTT (Dithiothreitol) is unstable. Never add DTT to your stock buffer for long-term storage. Add it fresh (10 mM final) immediately before the assay.
The "Premature Block" (this compound)
-
Issue: Cells treated with this compound show no downstream apoptosis (e.g., no DNA fragmentation), leading researchers to think the drug failed.
-
Cause: You added the probe too early. FMK is an inhibitor.[1][2][5]
-
Fix: If you want to image the active caspase, add the probe only 30-60 minutes before the end of your experiment. If you want to inhibit the pathway to prove dependence, add it 1 hour before the drug.
Background Noise (pNA Assay)
-
Issue: High background OD in untreated control.
-
Cause: High concentrations of total protein or lipid turbidity.
-
Fix: Centrifuge lysates at high speed (10,000g) to remove lipids. Use a "Substrate Only" blank and subtract it.
References
-
Specific Caspase-8 Inhibition: Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation.[6] (2023).[4][7] PubMed Central. Link
-
Affinity Labeling Protocols: Biotin-VAD-FMK | Caspase Inhibitor - Mechanism of Action & Protocol.[5] MedChemExpress.[5] Link
-
Colorimetric Assay Limitations: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024).[8] PubMed Central. Link
-
Caspase-8 Specificity: Caspase-8 Colorimetric Activity Assay Kit Protocol and Specificity Data. Merck Millipore. Link
-
General Caspase Assay Principles: Caspase Colorimetric Protease Assay Sampler Kit Instructions. Thermo Fisher Scientific. Link
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. sanbio.nl [sanbio.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Caspase Assay Kits - Elabscience® [elabscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A proximity-dependent biotinylation (BioID) approach flags the p62/sequestosome-1 protein as a caspase-1 substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Specificity of Biotin-IETD-FMK in Granzyme B-Rich Environments
Executive Summary: The Specificity Paradox
Biotin-IETD-FMK is widely marketed as the "gold standard" probe for detecting active Caspase-8. However, in cytotoxic lymphocytes (CTLs) and Natural Killer (NK) cells, this probe exhibits significant, often overlooked cross-reactivity with Granzyme B (GrB).
The Bottom Line: While the IETD sequence is the canonical cleavage site for Caspase-8, Granzyme B is the upstream activator of Caspase-8 and cleaves it directly at the IETD motif. Consequently, the active site of Granzyme B is structurally competent to bind and process IETD sequences.
If your research involves Granzyme B-positive cells, relying solely on this compound fluorescence (flow cytometry or plate assays) will yield false positives. This guide details the mechanistic basis of this cross-reactivity and provides a self-validating protocol to distinguish true Caspase-8 activity from Granzyme B interference.
Mechanism of Action: Why Cross-Reactivity Occurs
To understand the failure point, one must analyze the catalytic compatibility between the probe and the off-target enzyme.
The Warhead: Fluoromethylketone (FMK)
The FMK group is an irreversible alkylating agent that targets the active site cysteine of caspases. However, while less efficient, it can also react with the active site serine of serine proteases (like Granzyme B) if the peptide recognition sequence facilitates tight binding.
The Recognition Motif: IETD vs. IEPD
-
Caspase-8 Preference: Recognizes IETD (Ile-Glu-Thr-Asp).[1]
-
Granzyme B Preference: Recognizes IEPD (Ile-Glu-Pro-Asp).
The Structural Conflict: Both enzymes require an Aspartate (Asp/D) residue at the P1 position. While Granzyme B prefers Proline at P2, it possesses the necessary plasticity to accommodate Threonine (Thr) at P2. This is biologically necessary because Granzyme B activates Caspase-8 by cleaving the inter-domain linker at the IETD site.
Therefore, this compound acts as a substrate mimic for Granzyme B.
Diagram 1: The Competitive Binding Pathway
This diagram illustrates how this compound competes for the active sites of both Caspase-8 and Granzyme B.
Caption: this compound binds Caspase-8 (intended) but is also recognized by Granzyme B due to the shared P1 Aspartate requirement.
Comparative Performance Data
The following table summarizes the specificity profile of this compound against alternative probes and inhibitors.
| Feature | This compound | Biotin-VAD-FMK | Biotin-IEPD-FMK | Compound 20 / Z-AAD-CMK |
| Primary Target | Caspase-8 | Pan-Caspase | Granzyme B | Granzyme B |
| Warhead | Irreversible (FMK) | Irreversible (FMK) | Irreversible (FMK) | Irreversible (CMK/Specific) |
| Caspase-8 Affinity | High ( | High | Low | Negligible |
| Granzyme B Affinity | Moderate (Cross-reactive) | Moderate/High | High | High (Specific) |
| Cellular Context | Apoptotic Cells | Apoptotic Cells | Cytotoxic T-Cells | Cytotoxic T-Cells |
| Risk of False Positive | High (in NK/CTLs) | Very High | N/A (Target is GrB) | Low |
Key Insight: While Z-IETD-FMK is more specific for Caspase-8 than the pan-caspase inhibitor Z-VAD-FMK, it is not absolute . In lysates from activated T-cells, IETD-based probes frequently label a ~32 kDa species (Granzyme B) in addition to the ~55/43/18 kDa Caspase-8 species.
Validated Experimental Protocol: The "Differential Pull-Down"
To scientifically validate that your signal is Caspase-8 and not Granzyme B, you cannot rely on plate-reader fluorescence or flow cytometry alone. You must use a Physical Separation method (SDS-PAGE) combined with Affinity Pull-Down .
Objective
Isolate the protein bound to this compound and identify it via molecular weight and immunodetection.
Materials
-
Probe: this compound (20 µM final).
-
Beads: Streptavidin-Sepharose or Magnetic Beads.
-
Lysis Buffer: Chaps Cell Extract Buffer (prevents protease degradation).
-
Antibodies: Anti-Caspase-8 (detects p18 subunit) AND Anti-Granzyme B.
Workflow Steps
-
Labeling: Incubate live cells (e.g., Jurkat or NK92) with 20 µM this compound for 1 hour at 37°C.
-
Control A: Pre-treat with 50 µM Z-IETD-FMK (unlabeled) to block Casp-8 sites.
-
Control B (Critical): Pre-treat with 10 µM Z-AAD-CMK (Granzyme B specific inhibitor) to block GrB sites.
-
-
Lysis: Wash cells 3x with PBS.[2] Lyse in Chaps buffer on ice for 20 mins.
-
Pull-Down: Incubate lysate with Streptavidin beads overnight at 4°C.
-
Wash: Wash beads 4x with high-salt buffer to remove non-specific binders.
-
Elution: Boil beads in SDS-Loading Buffer.
-
Western Blot: Run the eluate on 4-12% Bis-Tris gel.
Interpretation of Results
-
Band at ~55 kDa / 43 kDa / 18 kDa: Confirms Active Caspase-8.
-
Band at ~32 kDa: Confirms Granzyme B cross-reactivity.
-
If Control B (GrB Inhibitor) removes the 32 kDa band but leaves the 55/18 kDa bands: Your IETD signal is valid Caspase-8 activity.
Diagram 2: The Validation Workflow
Use this workflow to prove specificity in your publication.
Caption: Workflow to physically separate and identify off-target Granzyme B binding using Streptavidin pull-down.
References
-
MedChemExpress. Z-IETD-FMK Product Information and Biological Activity. Retrieved from MedChemExpress. Link
-
Selleck Chemicals. Z-IETD-FMK: Caspase-8 and Granzyme B Inhibitor Data. Retrieved from SelleckChem. Link
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B.[4][5] Journal of Biological Chemistry.[1] Link
-
Andrade, F., et al. (2010). Granzyme B directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis. Immunity.[6] Link
-
Bird, C. H., et al. (1998). Selective regulation of apoptosis: the cytotoxic lymphocyte serine protease granzyme B. Molecular and Cellular Biology. Link
Sources
- 1. sanbio.nl [sanbio.nl]
- 2. Granzyme B Short-Circuits the Need for Caspase 8 Activity during Granule-Mediated Cytotoxic T-Lymphocyte Killing by Directly Cleaving Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage by Granzyme B Is Strongly Predictive of Autoantigen Status: Implications for Initiation of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reassessing granzyme B: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
The Superiority of Biotinylated Caspase Inhibitors Over Fluorogenic Substrates: A Comparative Guide for Apoptosis Research
In the intricate and vital field of apoptosis research, the accurate detection of caspase activity is a cornerstone for discovery. Caspases, a family of cysteine-aspartic proteases, are the central executioners of the apoptotic program. For years, researchers have relied on fluorogenic substrates to measure their activity. While these substrates have served as a valuable tool, they present inherent limitations that can be overcome by a more robust and versatile technology: biotinylated caspase inhibitors.
This guide provides a detailed, evidence-based comparison of these two methodologies. We will delve into the mechanistic differences that underpin the significant advantages of using biotinylated inhibitors, such as the widely-used pan-caspase inhibitor, Biotin-VAD-FMK. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and depth of their apoptosis studies.
The Conventional Method: A Transient Snapshot with Fluorogenic Substrates
Fluorogenic caspase substrates are short peptide sequences that mimic a caspase cleavage site, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin [AMC] or rhodamine 110 [R110]). In their uncleaved form, the fluorophore's signal is quenched. Upon cleavage by an active caspase, the fluorophore is released, resulting in a detectable fluorescent signal.[1][2]
Mechanism of Action: Fluorogenic Substrates
The process is a straightforward enzymatic reaction that provides a real-time measurement of caspase activity.
Figure 1. Workflow of caspase detection using fluorogenic substrates.
Despite their ease of use, fluorogenic substrates have significant drawbacks:
-
Signal Transience: The fluorescent signal is only generated at the moment of cleavage, providing a rate-based "snapshot" of enzymatic activity rather than a stable record of the apoptotic cell population.
-
Limited Applications: This method is primarily suited for high-throughput screening in multi-well plate formats and is less effective for single-cell analyses, microscopy, or applications requiring protein isolation.[3][4]
-
Potential for High Background: Autofluorescence from cells or compounds, and potential spectral overlap between the cleaved and uncleaved substrate, can limit sensitivity and create background noise.[5]
-
Irreversibility of Signal Generation: Once the fluorophore is released, it can diffuse, making it difficult to localize the signal to the specific cells with active caspases, and it cannot be washed out.
The Advanced Approach: Stable, Specific, and Versatile Detection with Biotinylated Inhibitors
Biotinylated caspase inhibitors, such as Biotin-VAD-FMK, are activity-based probes that offer a more powerful method for studying apoptosis. These molecules consist of a peptide sequence recognized by caspases, a reactive fluoromethyl ketone (FMK) group that forms an irreversible covalent bond with the active site of the caspase, and a biotin tag for detection.[6][7]
Mechanism of Action: Biotinylated Caspase Inhibitors
This mechanism provides a stable and cumulative measure of caspase activation.
Figure 2. Workflow for detecting active caspases with biotinylated inhibitors.
This covalent labeling is the key to the numerous advantages of biotinylated inhibitors.
Head-to-Head Comparison: The Clear Advantages of Biotinylated Inhibitors
The differing mechanisms of action translate to significant practical benefits for researchers using biotinylated inhibitors.
| Feature | Fluorogenic Substrates | Biotinylated Inhibitors | Advantage of Biotinylated Inhibitors |
| Binding Mechanism | Reversible, enzymatic turnover | Irreversible, covalent bond | Signal Stability: The inhibitor creates a permanent tag on active caspases, allowing for analysis long after the initial event. |
| Signal Nature | Transient, measures reaction rate | Stable, cumulative signal | Robustness & Historical Record: Provides a cumulative measure of all activated caspases, offering a more complete picture of the apoptotic process. |
| Background Signal | Prone to autofluorescence and spectral overlap | Lower background due to the ability to wash away unbound inhibitor | Improved Signal-to-Noise: Wash steps significantly enhance the clarity of the signal. |
| Downstream Applications | Primarily limited to plate-based fluorescence assays | Western blotting, immunoprecipitation (pull-down assays), microscopy, and flow cytometry | Experimental Versatility: The biotin tag enables a wide array of powerful downstream applications for deeper mechanistic insights.[8] |
| In Vivo Utility | Limited applicability | Suitable for labeling active caspases in vivo for subsequent ex vivo analysis | Translational Potential: Bridges the gap between in vitro and in vivo studies. |
Experimental Validation: Demonstrating the Power of Biotinylated Inhibitors
To illustrate the practical advantages of biotinylated inhibitors, we present a standard workflow for inducing apoptosis in Jurkat cells and analyzing caspase activation.
Experimental Protocol: Induction and Labeling of Apoptosis
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]
-
Induction of Apoptosis: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Induce apoptosis by treating the cells with 1 µM staurosporine for 4 hours.[10] A vehicle-treated (DMSO) culture should be maintained as a negative control.
-
Labeling with Biotinylated Inhibitor: During the final hour of staurosporine treatment, add Biotin-VAD-FMK to the cell culture medium to a final concentration of 10-20 µM.[11][12]
-
Cell Lysis: Harvest the cells by centrifugation, wash twice with cold PBS, and lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading for downstream analysis.
Downstream Analysis I: Western Blotting for Specific Caspase Detection
Western blotting allows for the specific identification of biotin-labeled caspases, providing information on their molecular weight and relative abundance.
-
SDS-PAGE: Load 20-30 µg of protein from each lysate onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands corresponding to the biotin-labeled active caspases using a chemiluminescence imaging system.
This method provides definitive, semi-quantitative data on which caspases are activated, a level of detail not achievable with fluorogenic substrates.
Downstream Analysis II: Affinity Pull-Downs for Discovery Proteomics
A unique and powerful application of biotinylated inhibitors is the ability to isolate active caspases and their interacting protein partners.[13][14]
-
Preparation of Lysates: Prepare lysates from apoptotic and control cells labeled with Biotin-VAD-FMK as described above.
-
Binding to Streptavidin Beads: Incubate the lysates with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.[15][16]
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of specific caspases or by mass spectrometry to identify novel interacting proteins within the apoptosome.
This capability transforms the biotinylated inhibitor from a simple detection reagent into a powerful tool for discovering novel components of the apoptosis signaling pathway.
Conclusion: The Clear Choice for In-Depth Apoptosis Research
While fluorogenic substrates provide a convenient method for high-throughput screening of caspase activity, they offer a limited view of the complex process of apoptosis. Biotinylated caspase inhibitors, through their stable and irreversible binding, provide a more robust and versatile platform for apoptosis research. They enable researchers to move beyond simple activity measurements to detailed analyses of specific caspase activation and the isolation of caspase-containing protein complexes. For scientists aiming to gain a deeper, more mechanistic understanding of apoptosis, biotinylated inhibitors are the superior choice, empowering more rigorous and insightful research.
References
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI.[Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central.[Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE.[Link]
-
Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.[Link]
-
Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol.[Link]
-
The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis. PMC - NIH.[Link]
-
Caspase Substrates and Inhibitors. PMC - NIH.[Link]
-
Caspase activation and signaling pathways. ResearchGate.[Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).[Link]
-
Caspases activity assay procedures. ScienceDirect.[Link]
-
General protocols for inducing apoptosis in cells. ResearchGate.[Link]
-
Cell Viability Assay with Staurosporine-treated Jurkat Cells. Protocols.io.[Link]
-
Caspase. Wikipedia.[Link]
-
Caspase activity assays. PubMed.[Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers.[Link]
-
Caspase Activity Assays. ResearchGate.[Link]
-
Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. GenScript.[Link]
-
In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. PMC - NIH.[Link]
-
Does anyone have experience with the Caspase-Glo® 3/7 Assay? ResearchGate.[Link]
-
Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity. ResearchGate.[Link]
-
Schematic of caspase signaling pathway. Open-i.[Link]
-
From Affinity to Proximity Techniques to Investigate Protein Complexes in Plants. MDPI.[Link]
-
The role of specific binding reagents in human proteome analysis. PubMed.[Link]
-
Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PMC.[Link]
-
Effects of caspases inhibition by Z-VAD-FMK on apoptosis in PEL cells. ResearchGate.[Link]
-
Biotinylated peptide pull down assay. Bio-protocol.[Link]
Sources
- 1. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. jove.com [jove.com]
- 3. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.kr [promega.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. genscript.com [genscript.com]
- 15. neb.com [neb.com]
- 16. Biotinylated peptide pull down assay [bio-protocol.org]
Biotin-IETD-FMK vs Z-FA-FMK negative control comparison
Comparative Analysis & Experimental Application in Apoptosis Research
Executive Summary
In the dissection of apoptotic pathways, distinguishing between specific protease activities is critical. Biotin-IETD-FMK acts as a specific affinity probe and irreversible inhibitor for Caspase-8 (FLICE), the apical caspase of the extrinsic apoptotic pathway. Z-FA-FMK is widely utilized as a negative control for caspase assays; however, it is not a pharmacologically inert compound. It acts as a potent inhibitor of Cathepsins B and L .[1]
This guide outlines the mechanistic divergence between these two probes, defines the correct experimental usage of Z-FA-FMK to avoid false positives, and provides a self-validating protocol for the affinity labeling of active Caspase-8.
Mechanistic Divergence
The specificity of these compounds relies on the peptide sequence preceding the fluoromethylketone (FMK) warhead. Caspases are defined by their stringent requirement for an Aspartic Acid (Asp/D) residue at the P1 position (immediately adjacent to the cleavage site).[2]
| Feature | This compound (Active Probe) | Z-FA-FMK (Negative Control) |
| Primary Target | Caspase-8 (Initiator Caspase) | Cathepsins B & L (Cysteine Proteases) |
| P1 Residue | Aspartic Acid (D) | Alanine (A) |
| Mechanism | Irreversible alkylation of catalytic Cys360. | Irreversible alkylation of catalytic Cysteine. |
| Caspase Affinity | High specificity for Casp-8; cross-reacts with Granzyme B. | Null for Initiator Caspases (8, 10). Weak affinity for Effector Caspases (3, 7) at high concentrations.[3] |
| Biological Outcome | Blocks Extrinsic Apoptosis (DISC complex). | Blocks Lysosomal Cell Death; Control for FMK toxicity. |
Structural Logic & Specificity
The following diagram illustrates the signaling context and the point of divergence for these two inhibitors.
Figure 1: Mechanism of Action. This compound targets the apoptotic initiator Caspase-8, while Z-FA-FMK bypasses Caspase-8 but actively inhibits lysosomal Cathepsins.
The "Negative Control" Paradox
Why use Z-FA-FMK? Researchers use Z-FA-FMK to validate that the biological effect observed with this compound is due to the IETD sequence (caspase specificity) and not simply a result of non-specific alkylation by the reactive fluoromethylketone (FMK) group.
The Trap (Scientific Integrity Warning): Z-FA-FMK is not inert . It is a potent inhibitor of Cathepsins B and L.[1]
-
Risk Scenario: If your cell death model involves Lysosomal Membrane Permeabilization (LMP) or cathepsin-dependent necrosis, Z-FA-FMK will block cell death.
-
False Interpretation: You might incorrectly conclude that the death was "caspase-independent" because the "negative control" also blocked death.
-
Solution: Always assess Cathepsin activity if Z-FA-FMK alters your phenotype unexpectedly.
Protocol: In Situ Affinity Labeling of Active Caspase-8
This protocol uses this compound to physically capture the active Caspase-8 complex from live cells, using Z-FA-FMK as the specificity control.
Materials
-
Probe: this compound (Stock: 10 mM in DMSO).
-
Control: Biotin-Z-FA-FMK (Stock: 10 mM in DMSO) or unlabeled Z-FA-FMK.
-
Lysis Buffer: Chaps Cell Extract Buffer (50 mM PIPES/NaOH pH 6.5, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, Protease Inhibitor Cocktail). Note: Avoid detergents that denature the caspase tetramer if studying the DISC.
-
Beads: Streptavidin-Agarose or Magnetic Beads.
Experimental Workflow
Figure 2: Affinity Pull-Down Workflow. Comparative isolation of active Caspase-8 using this compound versus the non-binding control.
Step-by-Step Methodology
-
Induction: Induce apoptosis (e.g., Anti-Fas mAb, 100 ng/mL) in 1x10^7 cells.
-
Labeling: 1 hour prior to harvest, add 10 µM this compound to the culture media.
-
Control Arm: Add 10 µM Biotin-Z-FA-FMK to a parallel flask.
-
-
Harvest & Wash: Collect cells, wash 2x with ice-cold PBS to remove unbound probe.
-
Lysis: Resuspend pellets in 500 µL Chaps Lysis Buffer. Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min to clear debris.
-
Pull-Down: Incubate the supernatant with 30 µL Streptavidin beads overnight at 4°C on a rotator.
-
Wash: Wash beads 4x with Lysis Buffer (critical to remove non-specific binding).
-
Elution: Resuspend beads in 40 µL 2x SDS-PAGE loading buffer and boil for 5 mins.
-
Detection: Perform Western Blot using an anti-Caspase-8 antibody (detecting the p18 or p43/41 fragments).
Data Interpretation Guide
| Observation | This compound Lane | Biotin-Z-FA-FMK Lane | Conclusion |
| Band at 43/41 kDa | Positive | Negative | Successful capture of cleaved intermediate Caspase-8. Specific binding confirmed. |
| Band at 18 kDa | Positive | Negative | Capture of fully active Caspase-8 subunit. |
| No Bands | Negative | Negative | Apoptosis was not induced, or Caspase-8 was not activated at this timepoint. |
| Band in Both Lanes | Positive | Positive | Non-specific binding. The protein is binding to the beads or the FMK moiety non-specifically. Result is invalid. |
References
-
Schotte, P., et al. (1999). Cathepsin B-mediated activation of the proinflammatory caspase-11.[4]Biochemical and Biophysical Research Communications . Link
- Establishes Z-FA-FMK as a potent C
-
Lawrence, C.P., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10.[1][5][6]Molecular Cancer Therapeutics .[1][5] Link
- Defines the specificity profile of Z-FA-FMK against various caspases.
-
Kruidering, M., & Evan, G.I. (2000). Caspase-8 in apoptosis: The beginning of "The End"?IUBMB Life . Link
- Review of Caspase-8 activation and IETD substr
-
Lentini, G., et al. (2023).[7] Caspase-8 inhibition improves the outcome of bacterial infections.[7]Cell Reports . Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
